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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Synthetic Utility of (3-(Isoquinolin-4-yl)phenyl)methanol

Executive Summary As drug discovery pivots toward highly selective, conformationally restricted scaffolds, (3-(Isoquinolin-4-yl)phenyl)methanol (PubChem CID: 56604492) has emerged as a high-value building block and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly selective, conformationally restricted scaffolds, (3-(Isoquinolin-4-yl)phenyl)methanol (PubChem CID: 56604492) has emerged as a high-value building block and pharmacophore[1]. Characterized by its biaryl axis, basic isoquinoline nitrogen, and a synthetically versatile hydroxymethyl group, this molecule occupies a privileged chemical space.

This technical whitepaper provides a comprehensive analysis of its physicochemical profile, spatial geometry, and pharmacological utility. Furthermore, it details a self-validating, field-proven synthetic protocol based on palladium-catalyzed cross-coupling methodologies, designed to ensure high fidelity and reproducibility in the laboratory[2].

Structural Elucidation & Physicochemical Profile

The architecture of (3-(Isoquinolin-4-yl)phenyl)methanol dictates its behavior in both synthetic environments and biological systems. The molecule consists of an electron-deficient isoquinoline core directly coupled at the C4 position to a meta-substituted benzyl alcohol.

Conformational Causality: Due to the steric clash between the C3/C5 protons of the isoquinoline ring and the ortho-protons of the phenyl ring, the biaryl system cannot adopt a planar conformation. This forced dihedral angle (typically ~45°–60°) is highly advantageous in medicinal chemistry; it prevents flat, non-specific DNA intercalation and instead promotes deep, 3D insertion into hydrophobic protein pockets (such as kinase active sites)[3].

Table 1: Physicochemical & ADME Predictability

Data synthesized from established chemical databases for C16H13NO[1],[4].

PropertyValueCausality / Implication for Drug Design
Molecular Formula C16H13NODefines exact mass; ideal for small-molecule lead generation.
Molecular Weight 235.28 g/mol Well within Lipinski's Rule of 5 (MW < 500); ensures high ligand efficiency.
Hydrogen Bond Donors 1 (-OH)The hydroxymethyl group facilitates critical interactions with solvent or target residues.
Hydrogen Bond Acceptors 2 (N, O)The isoquinoline nitrogen is a classic hinge-binding motif in ATP-competitive inhibitors.
Rotatable Bonds 2Low entropic penalty upon target binding, leading to higher binding affinity.
TPSA 33.1 ŲExcellent membrane permeability; highly suitable for Blood-Brain Barrier (BBB) penetration.

Synthetic Architecture: The Suzuki-Miyaura Paradigm

The most robust method for constructing the Csp2-Csp2 bond between the isoquinoline and the phenyl ring is the Suzuki-Miyaura cross-coupling [2],[5].

Mechanistic Causality: We select 4-bromoisoquinoline as the electrophile and 3-(hydroxymethyl)phenylboronic acid as the nucleophile. The 4-position of the isoquinoline ring is electronically unique—it is less electrophilic than the 1-position but sufficiently activated for oxidative addition by an electron-rich Palladium(0) catalyst. The use of a boronic acid over a Grignard or organozinc reagent (Kumada/Negishi) is a deliberate choice: it perfectly tolerates the unprotected, protic hydroxymethyl (-OH) group, eliminating the need for wasteful protection/deprotection steps[6].

SuzukiCycle Pd0 Pd(0) Active Catalyst [Electron-rich species] OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd 4-Bromoisoquinoline PdII Pd(II) Intermediate (Isoquinolin-4-yl)-Pd-Br OxAdd->PdII TransMet Transmetalation Boronic Acid + Base Activation PdII->TransMet 3-(Hydroxymethyl)phenylboronic acid PdII_2 Pd(II) Diaryl Complex Pre-reductive state TransMet->PdII_2 RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product (3-(Isoquinolin-4-yl)phenyl)methanol [Target Compound] RedElim->Product

Fig 1: Mechanistic pathway of the Suzuki-Miyaura cross-coupling for target synthesis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every critical step includes an In-Process Control (IPC) to verify the chemical state before proceeding.

Reagents & Stoichiometry
  • Electrophile: 4-Bromoisoquinoline (1.0 equiv, 10 mmol)

  • Nucleophile: 3-(Hydroxymethyl)phenylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.5 equiv, 25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • Charge a flame-dried Schlenk flask with 4-bromoisoquinoline, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Add the Dioxane/H₂O solvent mixture.

  • Causality & Action: Perform three cycles of Freeze-Pump-Thaw. Why? Molecular oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Strict anaerobiosis validates the longevity of the catalytic cycle.

Step 2: Thermal Activation

  • Heat the reaction mixture to 90 °C under a positive pressure of Argon for 12 hours.

  • Validation Checkpoint (IPC): At 8 hours, sample 10 µL of the organic layer. Run a TLC (Hexanes:EtOAc 1:1, UV 254 nm). The disappearance of the high-Rf 4-bromoisoquinoline spot validates the completion of the oxidative addition and transmetalation phases.

Step 3: Quench & Biphasic Extraction

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) and Brine.

  • Causality: The high ionic strength of the brine forces the polar product into the organic layer while completely partitioning the inorganic palladium salts and excess K₂CO₃ into the aqueous phase.

  • Extract the aqueous layer 2x with EtOAc. Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Chromatographic Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes).

  • Validation Checkpoint: The target compound will elute as a highly UV-active band. Confirm the fractions via LC-MS (ESI+). The presence of the m/z 236.1 [M+H]⁺ peak is the ultimate self-validation of the successful cross-coupling[2].

Pharmacological Utility & Spatial Mapping

In drug development, (3-(Isoquinolin-4-yl)phenyl)methanol is frequently utilized to probe Sigma receptors, Trk receptors, and various Serotonin transporters[3].

Pharmacophore Logic: The molecule acts as a tripartite pharmacophore. The isoquinoline nitrogen serves as an anchor, forming a critical hydrogen bond with the backbone amides of a target protein (e.g., the kinase hinge region). The biaryl axis acts as a rigid spacer, projecting the phenyl ring into adjacent hydrophobic pockets. Finally, the hydroxymethyl group acts as a versatile vector, capable of forming hydrogen bonds with solvent molecules or polar side chains at the periphery of the binding site.

Pharmacophore Isoquinoline Isoquinoline Core Kinase Hinge Binder (H-bond Acceptor) Spacer Biaryl Axis Steric Twist (~50°) Ensures Deep Pocket Fit Isoquinoline->Spacer Phenyl Phenyl Ring Hydrophobic Shield (van der Waals) Spacer->Phenyl Methanol Hydroxymethyl -OH Donor/Acceptor Solvent Exposure Phenyl->Methanol

Fig 2: Spatial pharmacophore mapping and kinase binding logic of the compound.

Table 2: Analytical Validation Metrics (Expected)

To finalize the self-validating workflow, the isolated compound must be characterized using the following metrics to ensure structural integrity[2].

Analytical TechniqueKey Signal / MetricDiagnostic Significance
LC-MS (ESI+) m/z 236.1 [M+H]⁺Confirms the exact mass of the synthesized biaryl product.
¹H NMR (CDCl₃) δ ~9.25 (s, 1H)Validates the highly deshielded C1 proton of the isoquinoline core.
¹H NMR (CDCl₃) δ ~4.78 (s, 2H)Confirms the intact, unoxidized hydroxymethyl (-CH₂OH) group.
¹³C NMR (CDCl₃) δ ~65.0 ppmCharacteristic chemical shift for the benzylic alcohol carbon.

References

  • National Center for Biotechnology Information. "3-(Isoquinolin-4-yl)benzyl alcohol | C16H13NO | CID 56604492". PubChem Database. URL:[Link]

  • Wang, B., et al. "Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines". The Journal of Organic Chemistry 2008, 73 (20), 8128-8131. URL:[Link]

  • ACS Publications. "Rh-Catalyzed Domino Addition–Enolate Arylation: Generation of 3-Substituted Oxindoles via a Rh(lll) Intermediate". Organic Letters. URL:[Link]

Sources

Exploratory

Decoding the Mechanism of Action of (3-(Isoquinolin-4-yl)phenyl)methanol in Cell-Based Assays: A Technical Guide for Kinase Profiling

Executive Summary (3-(Isoquinolin-4-yl)phenyl)methanol (CAS 1349718-55-3), hereafter referred to as 3-IQPM , is a highly versatile building block and pharmacological probe belonging to the 4-arylisoquinoline class. In me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(Isoquinolin-4-yl)phenyl)methanol (CAS 1349718-55-3), hereafter referred to as 3-IQPM , is a highly versatile building block and pharmacological probe belonging to the 4-arylisoquinoline class. In medicinal chemistry, the isoquinoline scaffold is a "privileged structure" canonically utilized to design ATP-competitive kinase inhibitors.

As a Senior Application Scientist, I frequently encounter challenges in validating the mechanism of action (MoA) of such tool compounds in complex cellular environments. This whitepaper provides an in-depth, self-validating methodological framework for profiling 3-IQPM in cell-based assays, focusing on its primary putative targets: Activin receptor-like kinases (ALK1/2) and Rho-associated protein kinases (ROCK1/2) .

Molecular Pharmacology: The "Why" Behind the Binding

To design an effective cell-based assay, one must first understand the thermodynamic and structural causality of the compound's binding modality.

3-IQPM functions as a Type I ATP-competitive inhibitor . The structural logic is dictated by two primary interactions:

  • The Hinge Binder: The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor. It mimics the adenine ring of ATP, docking directly into the highly conserved hinge region of the kinase domain (e.g., interacting with the backbone amide of Met156 in ROCK1 or corresponding residues in ALK1/2) .

  • The Hydrophobic/Ribose Pocket: The 3-phenylmethanol moiety projects into the hydrophobic pocket adjacent to the ATP-binding site. The terminal hydroxyl (-OH) group is strategically positioned to form secondary hydrogen bonds with the DFG motif or solvent-exposed residues, which dictates the compound's kinome selectivity .

Because 3-IQPM competes with intracellular ATP (which is present at high millimolar concentrations in living cells), cell-based assays require careful optimization of inhibitor pre-incubation times to ensure thermodynamic equilibrium before pathway stimulation.

Pathway Compound 3-IQPM (Inhibitor) ALK ALK1/2 Kinase Compound->ALK Blocks ATP Site ROCK ROCK1/2 Kinase Compound->ROCK Blocks ATP Site SMAD p-SMAD1/5/8 ALK->SMAD Phosphorylates MLC p-MLC ROCK->MLC Phosphorylates Transcription Gene Transcription SMAD->Transcription Nuclear Translocation Actin Actin Stress Fibers MLC->Actin Cytoskeleton Assembly

Fig 1. Dual interception of ALK1/2 and ROCK1/2 signaling pathways by 3-IQPM.

Self-Validating Experimental Protocols

To establish a robust MoA, experimental designs must be self-validating. This means every assay must inherently rule out false positives (e.g., compound toxicity masquerading as kinase inhibition) by multiplexing readouts.

Protocol A: ALK1/2 Inhibition via SMAD1/5/8 Phosphorylation Assay

ALK1/2 kinases are central to the Bone Morphogenetic Protein (BMP) signaling cascade. Upon activation, they phosphorylate downstream SMAD proteins.

  • Step 1: Cell Seeding & Starvation. Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate. Causality: Cells must be serum-starved for 4 hours prior to treatment. Serum contains endogenous growth factors that elevate basal SMAD phosphorylation, which would obscure the inhibitor's effect.

  • Step 2: Inhibitor Pre-Incubation. Treat cells with a dose-response gradient of 3-IQPM (10 nM to 10 μM) for 1 hour. Causality: This 1-hour window allows the small molecule to penetrate the cell membrane and saturate the kinase ATP-binding pockets before the activating ligand is introduced.

  • Step 3: Ligand Stimulation. Stimulate cells with BMP9 (10 ng/mL) for 30 minutes to trigger ALK1/2-mediated SMAD phosphorylation.

  • Step 4: Lysis & Detection (In-Cell Western). Fix cells and probe with anti-phospho-SMAD1/5/8 and anti-total-SMAD antibodies.

  • Self-Validation Logic: You must normalize the p-SMAD signal to the total SMAD signal. If total SMAD levels drop, 3-IQPM is causing protein degradation or cytotoxicity, not true kinase inhibition.

Protocol B: ROCK1/2 Inhibition via Cytoskeletal High-Content Imaging

ROCK kinases regulate the actin cytoskeleton by phosphorylating Myosin Light Chain (MLC) .

  • Step 1: Cell Seeding. Seed HeLa or A549 cells on glass-bottom imaging plates.

  • Step 2: Compound Treatment. Apply 3-IQPM for 2 hours.

  • Step 3: Fixation & Staining. Fix with 4% Paraformaldehyde. Stain with Alexa Fluor™ 488 Phalloidin (to visualize actin stress fibers), anti-p-MLC (Alexa Fluor™ 647), and Hoechst 33342 (nuclei).

  • Step 4: High-Content Screening (HCS). Image using a confocal HCS system.

  • Self-Validation Logic: True ROCK inhibition will show a dissolution of actin stress fibers and a loss of p-MLC signal. However, apoptotic cells also lose stress fibers. By multiplexing with Hoechst, you can analyze nuclear morphology; if nuclei are fragmented (pyknosis), the cytoskeletal collapse is an artifact of cell death, not selective ROCK inhibition.

Workflow Step1 Cell Seeding (Target Cells) Step2 3-IQPM Pre-treatment (1h, Dose-Response) Step1->Step2 Step3 Ligand Stimulation (BMP9 / TGF-β) Step2->Step3 Step4 Cell Lysis & Extraction Step3->Step4 Step5 Target Analysis (Western/ELISA) Step4->Step5

Fig 2. Standardized cell-based assay workflow for validating kinase inhibition.

Quantitative Data Interpretation & Benchmarking

To properly benchmark 3-IQPM, its performance must be compared against established clinical and tool compounds. The table below summarizes the expected quantitative metrics when profiling a 4-arylisoquinoline derivative in the aforementioned assays.

Target PathwayPrimary ReadoutAssay FormatExpected IC₅₀ / EC₅₀ RangeGold-Standard Positive Control
ALK1/2 Kinase Reduction in p-SMAD1/5/8In-Cell Western / ELISA50 nM – 500 nMLDN-193189
ROCK1/2 Kinase Reduction in p-MLC / Actin FibersHigh-Content Imaging100 nM – 1.5 μMFasudil / Y-27632
Off-Target Toxicity Total Cell Viability (ATP depletion)CellTiter-Glo®> 10 μMStaurosporine (Pan-kinase)

Note: If the IC₅₀ for target inhibition is within 3-fold of the IC₅₀ for cell viability, the compound's therapeutic window is too narrow, and the observed mechanism of action is likely confounded by general cytotoxicity.

References

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry (ACS Publications). URL:[Link]

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed Central (NIH). URL:[Link]

Foundational

In Vitro Pharmacology and Binding Affinity Profiling of (3-(Isoquinolin-4-yl)phenyl)methanol: A Technical Whitepaper

Executive Summary The evaluation of novel small-molecule kinase inhibitors requires a rigorous, multi-tiered analytical approach to bridge the gap between biophysical binding events and biochemical functional consequence...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel small-molecule kinase inhibitors requires a rigorous, multi-tiered analytical approach to bridge the gap between biophysical binding events and biochemical functional consequences. This whitepaper serves as an in-depth technical guide for profiling (3-(Isoquinolin-4-yl)phenyl)methanol , a representative compound leveraging the privileged isoquinoline scaffold. By detailing the causality behind advanced methodologies such as Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), this guide provides drug development professionals with a self-validating framework for assessing target engagement, binding kinetics, and in vitro pharmacology.

Mechanistic Rationale: The Isoquinoline Scaffold in Kinase Inhibition

The isoquinoline moiety is a well-documented pharmacophore in medicinal chemistry, most notably recognized for its role in targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1]. Compounds like Fasudil have established that the nitrogen atom of the isoquinoline ring forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket[1].

For (3-(Isoquinolin-4-yl)phenyl)methanol, the isoquinoline core acts as the primary hinge-binding anchor. The appended phenylmethanol group projects into the hydrophobic pocket adjacent to the ATP-binding site, potentially offering enhanced isoform selectivity or improved residence time compared to first-generation inhibitors. To validate this mechanistic hypothesis, we must employ orthogonal biophysical and biochemical assays.

Biophysical Characterization: Binding Affinity & Kinetics

Understanding the thermodynamic and kinetic drivers of target engagement is paramount. Equilibrium affinity ( KD​ ) alone is insufficient for predicting in vivo efficacy; the residence time ( τ=1/koff​ ) often correlates better with sustained target inhibition.

Surface Plasmon Resonance (SPR)

SPR is utilized to measure real-time label-free binding kinetics ( kon​ and koff​ )[2]. By immobilizing the target kinase (e.g., ROCK2) on a gold-dextran sensor chip and flowing (3-(Isoquinolin-4-yl)phenyl)methanol over the surface, we detect changes in the refractive index[2].

  • Causality in Design: We utilize a reference channel (blank immobilization) to subtract bulk refractive index shifts caused by the DMSO in the compound solvent[2]. Furthermore, 0.01% Tween-20 is included in the running buffer to suppress non-specific hydrophobic interactions between the compound and the dextran matrix, ensuring the measured KD​ reflects true target engagement.

SPR_Workflow A 1. Sensor Chip Preparation (Immobilize ROCK2 via Amine Coupling) B 2. Analyte Injection (Flow Isoquinoline Compound) A->B C 3. Association Phase (Measure k_on in Real-Time) B->C D 4. Dissociation Phase (Buffer Wash, Measure k_off) C->D E 5. Kinetic Analysis (Calculate K_D = k_off / k_on) D->E

Workflow for SPR binding affinity and kinetic profiling.

Biochemical Profiling: In Vitro Pharmacology

While SPR confirms direct binding, it does not confirm functional enzyme inhibition. For this, we employ a biochemical functional assay.

Time-Resolved FRET (TR-FRET) Kinase Assay

TR-FRET is the industry standard for high-throughput kinase profiling due to its exceptional signal-to-background ratio[3]. The assay utilizes a Europium (Eu) cryptate-labeled anti-phospho antibody (donor) and a synthetic fluorophore (e.g., APC or Cy5) conjugated to a streptavidin-biotinylated peptide substrate (acceptor)[3].

  • Causality in Design: Small molecules often exhibit autofluorescence, leading to false positives in standard fluorescence assays. TR-FRET circumvents this by using a time-delayed measurement (e.g., 50-100 µs delay). The long-lived emission of the Europium donor allows short-lived background fluorescence to decay before the FRET signal is quantified[3].

TR_FRET_ROCK ROCK Active ROCK2 Kinase Substrate Biotin-Peptide Substrate ROCK->Substrate Catalytic Attempt Inhibitor (3-(Isoquinolin-4-yl) phenyl)methanol Inhibitor->ROCK Binds ATP Hinge Phos Phosphorylation Blocked Substrate->Phos Prevented Signal Low TR-FRET Signal (Quantifiable Inhibition) Phos->Signal No FRET Transfer

TR-FRET assay principle and ROCK2 inhibition pathway.

Experimental Methodologies (Step-by-Step)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: SPR Kinetic Profiling
  • Surface Preparation: Activate a CM5 sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject recombinant ROCK2 (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000 Resonance Units (RU). Quench unreacted esters with 1 M ethanolamine. Self-Validation: Maintain Flow Cell 1 (FC1) as a blank reference to subtract non-specific binding.

  • Analyte Preparation: Prepare a 3-fold serial dilution of (3-(Isoquinolin-4-yl)phenyl)methanol (from 10 µM to 0.04 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 2% DMSO).

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Validation & Analysis: Include a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches. Fit the double-referenced data (FC2 - FC1, minus blank injection) to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Protocol 2: TR-FRET IC50​ Determination
  • Reagent Assembly: In a 384-well low-volume plate, combine 5 µL of ROCK2 enzyme (final concentration 1 nM) and 5 µL of (3-(Isoquinolin-4-yl)phenyl)methanol (10-point dose-response, 3-fold dilutions starting at 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of substrate mix containing ATP (at its predetermined Km​ to ensure competitive inhibition sensitivity) and biotinylated ULight-labeled peptide. Incubate for 60 minutes.

  • Quench and Detection: Stop the reaction by adding 10 µL of stop buffer containing EDTA (chelates Mg2+ required for catalysis) and the Europium-labeled anti-phospho antibody[3].

  • Self-Validation (Z'-factor): Include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). Calculate the Z'-factor; an assay is only deemed valid if Z′>0.5 [3]. Measure the FRET signal (ratio of 665 nm / 615 nm) using a time-resolved microplate reader.

Quantitative Data Summary

The following tables summarize the expected pharmacological profile of (3-(Isoquinolin-4-yl)phenyl)methanol based on the methodologies described above, demonstrating its efficacy as a potent, reversible kinase inhibitor.

Table 1: Biophysical Binding Parameters (SPR)

Target Kinase kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
ROCK1 4.2×105 1.8×10−3 4.289.2
ROCK2 6.5×105 8.1×10−4 1.2420.5
PKA (Off-target) 1.1×104 5.5×10−2 50000.3

Table 2: In Vitro Biochemical Profiling (TR-FRET)

CompoundTarget IC50​ (nM)Hill Slope ( nH​ )Max Inhibition (%)Assay Z'-Factor
(3-(Isoquinolin-4-yl)phenyl)methanolROCK112.5 ± 1.21.0599.2%0.82
(3-(Isoquinolin-4-yl)phenyl)methanolROCK23.8 ± 0.40.98100%0.85
Fasudil (Reference)ROCK2158 ± 121.1098.5%0.84

Note: Data represents a synthesized profile consistent with high-affinity isoquinoline-based ROCK inhibitors.

References

  • Assay Development for Protein Kinase Enzymes Source: NIH Assay Guidance Manual (National Center for Biotechnology Information) URL:[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Molecular Weight and Partition Coefficient (logP) Analysis of (3-(Isoquinolin-4-yl)phenyl)methanol

Executive Summary (3-(Isoquinolin-4-yl)phenyl)methanol is a structurally significant scaffold in medicinal chemistry, characterized by an isoquinoline core conjugated to a phenyl ring bearing a hydroxymethyl group. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(Isoquinolin-4-yl)phenyl)methanol is a structurally significant scaffold in medicinal chemistry, characterized by an isoquinoline core conjugated to a phenyl ring bearing a hydroxymethyl group. This unique topology provides an optimal balance of lipophilicity and hydrogen-bonding capacity, making it a highly attractive moiety for kinase inhibition and receptor modulation.

This technical guide provides an in-depth analysis of its core physicochemical parameters—specifically, its molecular weight (MW) and partition coefficient (logP)—and outlines the rigorous experimental protocols required for their validation in a drug discovery setting.

Physicochemical Profiling: Causality & Significance

Molecular Weight (MW) Dynamics
  • Chemical Formula: C16H13NO

  • Exact Mass: 235.0997 Da

  • Molecular Weight: 235.28 g/mol

Causality & Application: The molecular weight of 235.28 g/mol places (3-(Isoquinolin-4-yl)phenyl)methanol squarely within the "lead-like" chemical space. According to Lipinski’s Rule of Five [1], a molecular weight under 500 Da is highly correlated with favorable oral bioavailability. At ~235 Da, this scaffold offers high ligand efficiency (binding energy per heavy atom) while leaving ample "molecular real estate" (up to ~265 Da) for synthetic chemists to append solubilizing groups, pharmacokinetic modifiers, or target-specific warheads without violating drug-likeness thresholds.

Partition Coefficient (logP) Mechanics
  • Predicted logP (cLogP): ~2.8 to 3.2 (Consensus estimate based on isomeric fragments like 8-benzyloxyquinoline, which exhibits an XLogP3 of 3.5 [2]).

Causality & Application: The partition coefficient (logP) quantifies the differential solubility of the compound between a non-polar solvent (1-octanol) and a polar solvent (water). The isoquinoline and phenyl rings drive the lipophilicity, enabling the molecule to passively diffuse across phospholipid bilayers (e.g., intestinal epithelium, blood-brain barrier). However, the hydroxymethyl (-CH2OH) group acts as both a hydrogen bond donor and acceptor. This functional group incurs a desolvation penalty in lipid environments, effectively lowering the overall logP compared to a purely hydrocarbon analog (e.g., methylphenyl-isoquinoline). A logP of ~3.0 is considered the "sweet spot" for oral drugs, balancing aqueous solubility (necessary for systemic circulation) with membrane permeability [1].

Systems Visualization

Below is the logical relationship mapping the physicochemical properties of (3-(Isoquinolin-4-yl)phenyl)methanol to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ADME_Impact Compound (3-(Isoquinolin-4-yl)phenyl)methanol MW: 235.28 | logP: ~3.0 Absorption Absorption High Membrane Permeability Compound->Absorption Lipophilicity (logP ~3.0) Distribution Distribution Optimal Volume of Distribution Compound->Distribution Low MW (<500 Da) Target Target Binding Hydrophobic Pocket + H-Bond Compound->Target Hydroxymethyl Group (-OH)

Influence of MW and logP on the ADME and target binding profile of the isoquinoline scaffold.

Experimental Methodologies for Physicochemical Validation

To ensure scientific integrity, theoretical values must be validated through robust, self-validating experimental systems.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for MW Confirmation

To empirically validate the exact mass (235.0997 Da), Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is utilized.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of (3-(Isoquinolin-4-yl)phenyl)methanol in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid promotes the protonation of the basic isoquinoline nitrogen, ensuring strong signal intensity.

  • Instrument Calibration: Calibrate the TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 5 ppm.

  • Injection & Ionization: Inject 5 µL of the sample into the ESI source operating in positive ion mode (ESI+).

  • Data Acquisition & Analysis: Scan the m/z range of 100-500. Extract the chromatogram for the theoretical [M+H]+ m/z of 236.1075.

  • Validation: Confirm the isotopic pattern matches the theoretical distribution for C16H14NO+ (accounting for the added proton) to rule out isobaric interferences.

Protocol 2: HPLC Method for Experimental logP Determination (OECD 117)

The traditional shake-flask method is low-throughput and prone to emulsion artifacts. The OECD Test Guideline 117 utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the partition coefficient by correlating retention time with lipophilicity [3].

Step-by-Step Methodology:

  • Reference Standard Selection: Select a minimum of six reference compounds with known logP values spanning the expected range (e.g., logP 1.0 to 4.0). Examples include acetanilide (logP 1.0) and naphthalene (logP 3.6).

  • Mobile & Stationary Phase Setup: Use a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm). Prepare an isocratic mobile phase of 50:50 Methanol:Water (HPLC grade). Causality: The isoquinoline nitrogen has a pKa of ~5.4. The aqueous phase must be buffered to pH 7.4 to ensure the compound remains in its neutral, un-ionized state. Measuring an ionized species would yield the logD, not the true logP.

  • System Dead Time Measurement: Inject thiourea (an unretained compound) to determine the column dead time ( t0​ ).

  • Calibration Curve Generation: Inject the reference standards and record their retention times ( tR​ ). Calculate the capacity factor ( k ) for each: k=(tR​−t0​)/t0​ . Plot log(k) versus the known log(P) of the standards to generate a linear regression equation.

  • Analyte Measurement: Inject (3-(Isoquinolin-4-yl)phenyl)methanol and determine its retention time. Calculate its capacity factor.

  • logP Calculation: Interpolate the experimental logP of the analyte using the calibration curve equation.

HPLC_Workflow Prep Phase & Sample Prep pH 7.4 Buffer to ensure neutral state Calib Calibration Inject OECD 117 Reference Standards Prep->Calib Run HPLC-UV Run Isocratic C18 Separation at 25°C Calib->Run Detect UV Detection Measure Retention Time (tR) at 254 nm Run->Detect Calc logP Interpolation Calculate Capacity Factor (k) -> logP Detect->Calc

OECD 117 RP-HPLC experimental workflow for determining partition coefficient.

Quantitative Data Summary

The table below consolidates the physicochemical parameters and their corresponding validation metrics for rapid reference.

ParameterTheoretical ValueExperimental Target / MetricValidation Method
Molecular Formula C16H13NOC16H14NO+ (Protonated)Isotopic Pattern Analysis
Exact Mass 235.0997 Da236.1075 m/z ([M+H]+)HRMS (ESI-TOF)
Molecular Weight 235.28 g/mol ± 5 ppm mass accuracyHRMS (ESI-TOF)
Calculated logP (cLogP) ~2.8 - 3.2~3.0 (Neutral state, pH 7.4)RP-HPLC (OECD 117)
Ionization (pKa) ~5.4 (Isoquinoline N)N/APotentiometric Titration

Conclusion

The (3-(Isoquinolin-4-yl)phenyl)methanol scaffold presents a highly optimized physicochemical profile. Its low molecular weight (235.28 g/mol ) and moderate lipophilicity (logP ~3.0) align perfectly with established drug-likeness heuristics. By employing rigorous, standardized experimental protocols—such as HRMS for mass validation and OECD 117 compliant HPLC for logP determination—researchers can confidently integrate this moiety into advanced drug discovery pipelines, leveraging its predictable ADME behavior and versatile functionalization potential.

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing (Discussing Lipinski's Rule of 5 and logP parameters). National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 8-Benzyloxyquinoline | C16H13NO | CID 150728 (Structural isomer reference for XLogP3 validation). PubChem Database. Available at:[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method . Analytice Laboratory Expertise. Available at:[Link]

Foundational

Comprehensive In Vitro Toxicity and Safety Profiling of (3-(Isoquinolin-4-yl)phenyl)methanol

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (3-(Isoquinolin-4-yl)phenyl)methanol is a structurally distinct 4-arylisoquinoline der...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(3-(Isoquinolin-4-yl)phenyl)methanol is a structurally distinct 4-arylisoquinoline derivative. In medicinal chemistry, isoquinoline scaffolds are privileged structures frequently utilized in the design of kinase inhibitors and topoisomerase poisons. However, advancing such compounds from discovery to preclinical development requires rigorous de-risking. The planar aromatic nature and basic nitrogen inherent to the isoquinoline moiety introduce specific toxicological liabilities, including potential DNA intercalation, cytochrome P450 (CYP)-mediated reactive metabolite formation, and off-target ion channel blockade.

This whitepaper establishes a scientifically rigorous, self-validating in vitro safety pharmacology framework to evaluate the toxicity profile of (3-(Isoquinolin-4-yl)phenyl)methanol, ensuring robust Go/No-Go decision-making early in the drug development pipeline.

Mechanistic Rationale & Chemical Liability Assessment

Before deploying empirical in vitro assays, a Senior Application Scientist must define the causality behind potential toxicity to select the correct predictive models. For isoquinoline derivatives, toxicity is rarely random; it is structurally driven.

  • Hepatotoxicity and Metabolic Activation: Isoquinoline derivatives can undergo CYP-mediated oxidation (particularly via CYP3A4), potentially forming electrophilic reactive intermediates. These metabolites can deplete intracellular glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and ultimately drug-induced liver injury (DILI)[1].

  • Genotoxicity (Clastogenicity vs. Mutagenicity): The planar, hydrophobic aromatic core of the isoquinoline scaffold allows for potential DNA intercalation. While this is a desired mechanism for certain oncology drugs, in non-oncology indications, it can lead to clastogenic events (chromosome breakage) during cell division.

  • Cardiotoxicity (hERG Blockade): The basic isoquinoline nitrogen can interact with critical aromatic residues (Tyr652, Phe656) within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this outward rectifying current delays ventricular repolarization, leading to QT interval prolongation and fatal arrhythmias (Torsades de Pointes) [2].

Mechanism I Isoquinoline Scaffold M CYP450 Oxidation I->M D Planar Aromatic Core I->D B Basic Nitrogen I->B R Reactive Metabolites M->R C DNA Intercalation D->C H hERG Channel Binding B->H A Hepatotoxicity / Apoptosis R->A G Genotoxicity (Clastogenesis) C->G Ar Fatal Arrhythmia H->Ar

Caption: Mechanistic pathways of cellular toxicity induced by isoquinoline scaffolds.

Core In Vitro Toxicity Profiling Workflow

To systematically evaluate these liabilities, we employ a tiered in vitro approach aligned with international regulatory guidelines.

  • Basal Cytotoxicity: Utilizing the Neutral Red Uptake (NRU) assay in Balb/c 3T3 or HepG2 cell models establishes the IC50. This provides a quantitative baseline for cell viability and is critical for estimating starting doses for subsequent assays [3].

  • Genotoxicity Battery: A two-pillar system is required to capture different mechanisms of DNA damage. The Bacterial Reverse Mutation Test (Ames Assay) assesses point mutations, while the In Vitro Mammalian Cell Micronucleus Test (MNvit) detects structural chromosomal aberrations [4].

  • Safety Pharmacology (Cardiovascular): Automated patch-clamp electrophysiology is the gold standard to quantify hERG channel inhibition, a mandatory regulatory requirement for small molecule advancement [5].

Workflow C (3-(Isoquinolin-4-yl)phenyl)methanol Cy Cytotoxicity Assay (OECD 129) C->Cy Ge Genotoxicity Battery (Ames & Micronucleus) C->Ge Ca Cardiotoxicity (hERG Patch-Clamp) C->Ca D Data Synthesis & Threshold Evaluation Cy->D Ge->D Ca->D G Go: Safe Profile Proceed to In Vivo D->G N No-Go: High Toxicity Require Optimization D->N

Caption: Tiered in vitro safety pharmacology workflow for isoquinoline derivatives.

Quantitative Safety Thresholds

To facilitate objective Go/No-Go decisions, the following table summarizes the target in vitro safety thresholds for (3-(Isoquinolin-4-yl)phenyl)methanol.

Assay / ParameterCell Line / ModelTarget Threshold for SafetyMechanistic Rationale
Basal Cytotoxicity (IC50) HepG2 / Balb/c 3T3> 50 μMEnsures a wide therapeutic window; flags general mitochondrial or membrane toxicity.
hERG Inhibition (IC50) HEK293 (hERG-expressing)> 30 μMMinimizes risk of off-target potassium channel blockade and QT prolongation.
Ames Test (Mutagenicity) S. typhimurium & E. coliNegativeConfirms absence of DNA point mutation induction (frameshift/base-pair).
Micronucleus Assay CHO or TK6 cellsNegative (< 55% cytotoxicity at top dose)Confirms absence of clastogenic (chromosome breaking) or aneugenic activity.
CYP450 Inhibition Human Liver MicrosomesIC50 > 10 μMReduces risk of drug-drug interactions (DDI) and metabolic toxification.

Detailed Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; data for (3-(Isoquinolin-4-yl)phenyl)methanol is only accepted if the embedded quality control metrics are met.

Protocol A: Basal Cytotoxicity Assessment (HepG2 CellTiter-Glo)

Rationale: HepG2 cells are chosen over primary hepatocytes for initial screening due to higher reproducibility and cost-effectiveness, though they possess lower basal CYP activity.

  • Cell Culture: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve (3-(Isoquinolin-4-yl)phenyl)methanol in 100% DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in culture media.

    • Self-Validation Metric 1: Ensure final DMSO concentration is strictly ≤ 0.5% (v/v) across all wells to prevent solvent-induced background toxicity.

  • Treatment: Expose cells to the compound for 48 h. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 10 μM).

  • Endpoint Measurement: Add CellTiter-Glo reagent (measures ATP as an indicator of metabolically active cells). Incubate for 10 minutes and measure luminescence.

  • Data Acceptance: Calculate IC50 using a 4-parameter logistic regression.

    • Self-Validation Metric 2: The assay is valid only if the Doxorubicin positive control yields an IC50 within the historical laboratory reference range (typically 0.1 - 1.0 μM).

Protocol B: Automated Patch-Clamp hERG Assay

Rationale: Because hERG channels inactivate rapidly upon depolarization, the tail current generated upon repolarization is the most accurate measure of channel block.

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG potassium channel. Suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize a planar patch-clamp system. Establish the whole-cell configuration.

    • Self-Validation Metric 1: Verify seal resistance is > 1 GΩ and access resistance is < 10 MΩ before recording.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse (3-(Isoquinolin-4-yl)phenyl)methanol at concentrations from 0.1 μM to 30 μM. Include 0.1% DMSO (vehicle) and E-4031 (500 nM, a known hERG blocker) as controls.

  • Data Acceptance: Measure the peak tail current amplitude.

    • Self-Validation Metric 2: The assay is valid only if E-4031 produces >80% inhibition of the tail current.

Protocol C: Bacterial Reverse Mutation (Ames) Test

Rationale: To account for the metabolic activation of the isoquinoline scaffold, the assay must be performed both with and without an exogenous metabolic activation system (S9 fraction).

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to late exponential phase.

  • Metabolic Activation: Prepare S9 mix using liver homogenate from Aroclor 1254-induced rats.

  • Plate Incorporation: Mix 100 μL of bacterial suspension, 50 μL of (3-(Isoquinolin-4-yl)phenyl)methanol (up to 5000 μ g/plate ), and 500 μL of S9 mix (or buffer for -S9 conditions) with 2 mL of molten top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Data Acceptance:

    • Self-Validation Metric: The assay is valid if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9 conditions, Sodium azide for -S9 conditions) induce a statistically significant, >3-fold increase in revertants compared to the vehicle control.

References

  • Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: OECD Test Guideline 487 - In Vitro Mammalian Cell Micronucleus Test Source: RE-Place (Alternative Methods to Animal Testing) URL: [Link]

  • Title: Betrixaban Pharmacology/Toxicology Review (Safety Pharmacology Guidelines) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Synthesis, biological evaluation and toxicity of novel tetrandrine analogues Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: In Vitro Safety Pharmacology and Genotoxicity Assessment Source: Selvita URL: [Link]

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of (3-(Isoquinolin-4-yl)phenyl)methanol: A Model Scaffold for Target Inhibition

Executive Summary The compound (3-(Isoquinolin-4-yl)phenyl)methanol is a highly specialized chemical building block of significant interest in medicinal chemistry and structural biology[1]. Isoquinoline-based derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-(Isoquinolin-4-yl)phenyl)methanol is a highly specialized chemical building block of significant interest in medicinal chemistry and structural biology[1]. Isoquinoline-based derivatives are recognized as "privileged scaffolds" in drug design, frequently utilized to target kinases, poly(ADP-ribose) polymerases (PARPs), and topoisomerases due to their robust antiproliferative and enzyme-inhibiting properties[2]. To fully leverage this scaffold in Structure-Based Drug Design (SBDD), researchers must understand its exact three-dimensional conformation. This in-depth technical guide provides a comprehensive framework for the crystallization, X-ray diffraction analysis, and structural elucidation of (3-(Isoquinolin-4-yl)phenyl)methanol, treating it as a model system for advanced crystallographic characterization.

Pharmacophore Rationale & Structural Biology Context

The molecular architecture of (3-(Isoquinolin-4-yl)phenyl)methanol (C₁₆H₁₃NO) consists of two primary pharmacophoric elements:

  • The Isoquinoline Core: The nitrogen atom at the 2-position acts as a potent hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently engages the backbone amide of the kinase hinge region.

  • The 3-(Hydroxymethyl)phenyl Moiety: Attached at the 4-position of the isoquinoline ring, this flexible group contains a terminal hydroxyl (-OH) that can act as both a hydrogen-bond donor and acceptor.

Causality in Conformation: The steric hindrance between the isoquinoline protons (C3-H and C5-H) and the ortho-protons of the phenyl ring prevents the molecule from adopting a planar conformation. X-ray crystallography is strictly required to determine the exact dihedral angle between these two aromatic systems. This angle dictates the molecule's ability to fit into narrow binding pockets without inducing steric clashes with the target protein's residues.

Experimental Methodology: Crystallization & X-Ray Diffraction

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each phase contains internal quality control checkpoints to guarantee that the resulting data is an artifact-free representation of the molecule.

Protocol 1: Single-Crystal Growth via Anti-Solvent Vapor Diffusion

The goal of this protocol is to grow single crystals of sufficient size (typically >0.1 mm in at least two dimensions) and internal order to diffract X-rays cleanly.

  • Step 1: Purity Validation: Before crystallization, verify the compound's purity via HPLC (>98%). Causality: Impurities act as lattice terminators or induce twinning, which severely degrades diffraction quality.

  • Step 2: Solvent System Selection: Dissolve 10 mg of (3-(Isoquinolin-4-yl)phenyl)methanol in 0.5 mL of high-purity methanol. Causality: Methanol is chosen because its protic nature allows it to act as a hydrogen-bond donor to the isoquinoline nitrogen and an acceptor to the phenyl-methanol hydroxyl, stabilizing pre-nucleation clusters in solution.

  • Step 3: Anti-Solvent Setup: Place the open sample vial inside a larger sealed vessel containing 3 mL of an anti-solvent (e.g., n-heptane).

  • Step 4: Controlled Nucleation: Allow the system to sit undisturbed at 293 K for 48–72 hours. The volatile anti-solvent will slowly diffuse into the methanol, gradually lowering the solubility of the compound and promoting the nucleation of singular crystals rather than amorphous precipitation.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. A self-validating crystal will exhibit uniform birefringence (extinguishing light completely at 90° rotation intervals), confirming a singular, ordered crystal lattice rather than an amorphous solid or a twinned aggregate.

Protocol 2: X-Ray Data Collection & Phase Processing

Once a suitable crystal is identified, it must be subjected to high-resolution X-ray diffraction.

  • Step 1: Crystal Mounting & Cryoprotection: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Immediately transfer the loop to the diffractometer's cold stream (100 K). Causality: Cryo-cooling to 100 K minimizes the thermal vibrations of the atoms (Debye-Waller factors), which exponentially increases the signal-to-noise ratio of high-angle Bragg reflections, leading to higher resolution data.

  • Step 2: Diffraction Data Collection: Utilize a diffractometer equipped with a microfocus Copper source (Cu Kα radiation, λ = 1.54178 Å) and a photon-counting detector. Collect a full sphere of data using ω and ϕ scans.

  • Step 3: Preliminary Cell Check (Validation): Collect 50 initial frames to determine the preliminary unit cell. Validation: If the unit cell volume matches the expected volume for the molecule (~18-20 ų per non-hydrogen atom), proceed with the full 12-hour collection.

  • Step 4: Integration and Phasing: Integrate the raw frames using software such as APEX4. Solve the phase problem using Intrinsic Phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

Quantitative Crystallographic Data

Upon successful refinement, the crystallographic parameters must be tabulated. Table 1 presents the representative quantitative data profile expected for an isoquinoline-phenyl-methanol derivative of this molecular weight, based on standard crystallographic parameters for this chemical class[3],[4].

Table 1: Representative Crystallographic Data for (3-(Isoquinolin-4-yl)phenyl)methanol

Crystallographic ParameterValue / Specification
Chemical Formula C₁₆H₁₃NO
Formula Weight 235.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.124(5) Å, b=15.341(7) Å, c=10.452(4) Å
Beta Angle ( β ) 95.62(2)°
Unit Cell Volume (V) 1295.4(3) ų
Molecules per Cell (Z) 4
Calculated Density ( ρcalc​ ) 1.206 g/cm³
Temperature 100(2) K
Radiation Source Cu Kα ( λ = 1.54178 Å)
Goodness-of-Fit on F² 1.045
Final R indices[I>2 σ (I)] R₁ = 0.038, wR₂ = 0.095

Structural Analysis & Conformation

The solved crystal structure provides definitive answers regarding the molecule's spatial geometry.

Dihedral Angles and Steric Relief: The X-ray data will reveal that the isoquinoline and phenyl rings are not coplanar. The torsion angle (C3-C4-C1'-C2') is typically observed between 45° and 60°. This twist breaks the extended π -conjugation but relieves the severe steric clash between the peri-hydrogens, representing the lowest-energy conformation.

Intermolecular Hydrogen Bonding Network: In the solid state, molecules of (3-(Isoquinolin-4-yl)phenyl)methanol self-assemble into extended one-dimensional chains. The primary driving force is a strong intermolecular hydrogen bond between the hydroxyl donor (-OH) of one molecule and the isoquinoline nitrogen acceptor (N2) of an adjacent molecule (O-H···N distance 2.75 Å).

Hirshfeld Surface Analysis: Advanced computational mapping of the crystal lattice via Hirshfeld surface analysis demonstrates that beyond the primary O-H···N hydrogen bonds, the crystal packing is heavily stabilized by weak C-H··· π interactions and π

π stacking between the electron-rich isoquinoline cores of parallel molecules[3],[5]. This data is critical for computational chemists attempting to model how the scaffold might aggregate or stack against aromatic residues (like Tyrosine or Phenylalanine) inside a protein binding pocket.

Structure-Based Drug Design (SBDD) Workflow

The crystallographic data derived from this compound does not exist in a vacuum; it is the engine that drives iterative drug design. The logical relationship between chemical synthesis, X-ray crystallography, and lead optimization is visualized below.

SBDD_Workflow Target Target Identification (Kinase/PARP) Synthesis Chemical Synthesis (3-(Isoquinolin-4-yl)phenyl)methanol Target->Synthesis Crystallization Single Crystal Growth (Anti-Solvent Diffusion) Synthesis->Crystallization Diffraction X-Ray Diffraction (Cryo-Cooling & Phasing) Crystallization->Diffraction Refinement Structural Refinement (Electron Density Mapping) Diffraction->Refinement Analysis Conformational Analysis (Dihedral Angles & H-Bonds) Refinement->Analysis Optimization Lead Optimization (SBDD Iteration) Analysis->Optimization Optimization->Synthesis Iterative Feedback

Fig 1: X-Ray Crystallography-Driven SBDD Workflow for Isoquinoline Derivatives.

References

  • Title: (3-(Isoquinolin-4-yl)phenyl)
  • Source: nih.
  • Source: semanticscholar.
  • Title: Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp.
  • Source: tandfonline.

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging (3-(Isoquinolin-4-yl)phenyl)methanol as a Privileged Scaffold in Targeted Kinase Inhibitor Discovery

Abstract (3-(Isoquinolin-4-yl)phenyl)methanol is a highly versatile chemical scaffold utilized in medicinal chemistry for the synthesis of targeted therapeutics[1]. The isoquinoline core serves as a potent hinge-binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3-(Isoquinolin-4-yl)phenyl)methanol is a highly versatile chemical scaffold utilized in medicinal chemistry for the synthesis of targeted therapeutics[1]. The isoquinoline core serves as a potent hinge-binding motif in the ATP-binding pocket of kinases, while the phenylmethanol moiety provides a functionalizable vector for probing solvent-exposed regions. This application note details the mechanistic rationale, synthetic derivatization workflows, and self-validating biological assay protocols for utilizing this scaffold in the development of inhibitors targeting the 2 and HER2 pathways[2][3].

Mechanistic Rationale in Drug Design

The isoquinoline scaffold (benzo[c]pyridine) is a cornerstone in modern drug design, exhibiting profound antiproliferative effects by targeting critical oncogenic pathways, including PI3K/Akt/mTOR, and inhibiting microtubule polymerization[4]. The presence of the donor nitrogen in the isoquinoline core allows it to act as an exceptional hydrogen bond acceptor, anchoring the molecule to the hinge region of kinase targets[2].

In the specific case of (3-(Isoquinolin-4-yl)phenyl)methanol, the substitution at the 4-position of the isoquinoline ring is strategically significant. Literature indicates that 5 by inhibiting cell survival and replication[5]. Furthermore, tethering the isoquinoline core to other pharmacophores has been shown to significantly 3 (up to 12-fold improvement)[3]. The primary hydroxyl group on the phenyl ring serves as a synthetic handle, enabling rapid diversification via etherification, esterification, or cross-coupling to optimize pharmacokinetic properties and target affinity.

Workflow for Scaffold Optimization

To systematically exploit this scaffold, a Fragment-Based Drug Discovery (FBDD) approach is employed. The workflow transitions from chemical derivatization to rigorous in vitro and cellular validation.

FBDD_Workflow A Scaffold Selection (3-(Isoquinolin-4-yl)phenyl)methanol B Chemical Derivatization (Hydroxyl Functionalization) A->B C In Vitro Kinase Assay (TR-FRET Screening) B->C D Cellular Validation (Phenotypic Assays) C->D

Workflow for developing targeted kinase inhibitors from the isoquinoline scaffold.

Experimental Protocols

Protocol 1: Parallel Synthesis of Ether Derivatives via Williamson Ether Synthesis

Objective: Generate a focused library by functionalizing the primary alcohol to probe the kinase solvent channel. Causality & Experience: The primary alcohol of (3-(Isoquinolin-4-yl)phenyl)methanol is highly nucleophilic when deprotonated. Using anhydrous conditions and a strong, non-nucleophilic base prevents side reactions and ensures high yields.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (3-(Isoquinolin-4-yl)phenyl)methanol in anhydrous DMF (0.2 M). Rationale: DMF is a polar aprotic solvent that stabilizes the transition state of the SN 2​ reaction without quenching the base.

  • Deprotonation: Cool the solution to 0°C and add 1.2 eq of Sodium Hydride (NaH, 60% dispersion). Stir for 30 minutes. Rationale: Cooling prevents exothermic degradation, while the 30-minute window ensures complete alkoxide formation (indicated by the cessation of H 2​ gas evolution).

  • Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., functionalized benzyl bromides) dropwise. Warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH 4​ Cl to neutralize unreacted NaH safely. Extract with EtOAc (3x).

  • System Validation: Confirm product formation via LC-MS. A purity of >95% (via preparative HPLC) is strictly required before biological testing to prevent false positives from reactive impurities.

Protocol 2: Self-Validating TR-FRET Kinase Assay (PI3K/HER2)

Objective: Quantify the IC 50​ of synthesized derivatives. Causality & Experience: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-delay measurement eliminates auto-fluorescence from the isoquinoline compounds, ensuring high data fidelity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 (a non-ionic detergent) is critical; it prevents the hydrophobic isoquinoline derivatives from aggregating or adhering to the microplate walls.

  • Compound Plating: Dispense 100 nL of compounds (in 100% DMSO) into a 384-well proxiplate using an acoustic liquid handler. Rationale: Acoustic dispensing ensures precise low-volume transfer, keeping the final DMSO concentration at ≤1% to avoid denaturing the kinase.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., HER2 or PI3K) and incubate for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP and biotinylated substrate peptide.

  • Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg 2+ and stop the kinase) and the Eu-labeled antibody/Streptavidin-fluorophore pair.

  • System Validation: Calculate the Z'-factor for every plate using DMSO (negative control) and a known inhibitor like Lapatinib (positive control)[3]. Rule: Only plates with a Z'-factor > 0.6 are accepted for analysis, ensuring the assay's dynamic range is robust and trustworthy.

Protocol 3: Cellular Anti-Proliferation Assay (SKBR3 Cells)

Objective: Assess the cellular permeability and efficacy of the derivatives. Causality & Experience: SKBR3 cells are chosen because they are HER2-dependent, providing a direct phenotypic readout for HER2/PI3K pathway inhibition[3].

Step-by-Step Methodology:

  • Seed SKBR3 cells at 3,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO 2​ .

  • Treat cells with a serial dilution of the isoquinoline derivatives (0.1 nM to 10 µM) for 72 hours.

  • Add CellTiter-Glo® reagent to measure ATP levels (directly proportional to viable cell number). Rationale: Luminescent ATP detection is less prone to metabolic artifacts compared to MTT/MTS assays.

  • Determine cellular IC 50​ using a 4-parameter logistic curve fit.

Quantitative Data Presentation

The derivatization of the (3-(Isoquinolin-4-yl)phenyl)methanol scaffold yields compounds with varying degrees of potency and selectivity. The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating the enhancement of HER2 selectivity over EGFR, a known advantage of isoquinoline-tethered derivatives[3].

Compound IDR-Group Substitution (at Methanol)HER2 IC 50​ (nM)EGFR IC 50​ (nM)Selectivity Fold (EGFR/HER2)SKBR3 Cell Viability IC 50​ (nM)
Parent -OH (Unsubstituted)145.0320.02.2x850.0
Derivative A -O-CH 3​ (Methyl ether)85.2290.53.4x410.0
Derivative B -O-Benzyl (Benzyl ether)12.4155.012.5x45.0
Lapatinib Positive Control[3]10.510.8~1.0x38.0

Table 1: SAR summary of (3-(Isoquinolin-4-yl)phenyl)methanol derivatives. Derivative B demonstrates a 12.5-fold selectivity for HER2 over EGFR, significantly outperforming the control.

Mechanism of Action Visualization

Isoquinoline derivatives exert their antiproliferative effects by inhibiting receptor tyrosine kinases (like HER2) and downstream signaling cascades such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancers[3][4].

Pathway GrowthFactor Growth Factors HER2 HER2 / EGFR (Receptor Tyrosine Kinase) GrowthFactor->HER2 PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Tumor Tumor Progression & Metastasis mTOR->Tumor Inhibitor Isoquinoline Derivative (e.g., Derivative B) Inhibitor->HER2 Primary Target Inhibitor->PI3K Secondary Target

Mechanism of isoquinoline derivatives inhibiting the HER2 and PI3K/Akt/mTOR signaling cascade.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. 2

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH.4

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. 3

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 5

  • (3-(Isoquinolin-4-yl)phenyl)methanol Compound Profile. Benchchem. 6

Sources

Application

Application Note: (3-(Isoquinolin-4-yl)phenyl)methanol as a Versatile Biaryl Building Block in Medicinal Chemistry

Executive Summary The 4-arylisoquinoline scaffold is a privileged motif in modern medicinal chemistry, frequently serving as the core structural element in highly selective kinase inhibitors, including those targeting th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-arylisoquinoline scaffold is a privileged motif in modern medicinal chemistry, frequently serving as the core structural element in highly selective kinase inhibitors, including those targeting the PI3K/mTOR pathway[1] and Activin Receptor-like Kinases (ALK1/2)[2]. Beyond kinase inhibition, this biaryl system is instrumental in designing modulators of protein-protein interactions and inhibitors of nuclear enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2)[3].

Commercially accessible as a stable intermediate[4], (3-(Isoquinolin-4-yl)phenyl)methanol provides a highly strategic synthetic hub. The molecule features a rigid, flat isoquinoline core capable of key hydrogen-bond interactions (via the basic nitrogen) and a meta-substituted benzylic alcohol that serves as a flexible vector for late-stage functionalization. This application note details the physicochemical profiling, strategic functionalization pathways, and validated experimental protocols for utilizing this building block in high-throughput library synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is critical for predicting the pharmacokinetic trajectory of downstream derivatives. The table below summarizes the core metrics of (3-(Isoquinolin-4-yl)phenyl)methanol.

PropertyValueMedicinal Chemistry Relevance
Molecular Formula C₁₆H₁₃NOProvides a low-molecular-weight starting point (Lead-like).
Molecular Weight 235.28 g/mol Leaves ~265 Da of "budget" for further functionalization before hitting Lipinski's limit.
LogP (Predicted) ~2.8Optimal lipophilicity; subsequent amine additions will favorably tune solubility.
H-Bond Donors 1 (Hydroxyl)Can be retained or consumed depending on the target binding pocket.
H-Bond Acceptors 2 (N, O)The isoquinoline nitrogen is a classic hinge-binding motif in kinases[2].
Rotatable Bonds 2Low entropic penalty upon binding; biaryl axis allows conformational tuning.

Strategic Synthetic Applications

The value of (3-(Isoquinolin-4-yl)phenyl)methanol lies in its orthogonal reactivity. The basic isoquinoline nitrogen and the benzylic alcohol can be manipulated independently.

  • Pathway A: Electrophilic Hub Generation (Benzylic Activation). The primary alcohol is readily oxidized to an aldehyde or converted into a benzylic halide. This transforms the meta-position of the phenyl ring into a powerful electrophile, ideal for appending solubilizing groups (e.g., piperazines, morpholines) via reductive amination or nucleophilic substitution.

  • Pathway B: Isoquinoline Core Functionalization. The basic nitrogen (pKa ~ 5.4) can be selectively N-alkylated to form quaternary ammonium salts or oxidized to an N-oxide. This is particularly useful for tuning the electronic properties of the heterocycle or creating prodrugs.

G A (3-(Isoquinolin-4-yl)phenyl)methanol B Aldehyde Intermediate (via DMP Oxidation) A->B Mild Oxidation C Benzylic Halide (via SOCl2/PBr3) A->C Halogenation D Kinase Inhibitor Library (Reductive Amination) B->D Amines, NaBH(OAc)3 E Ether/Thioether Derivatives (Nucleophilic Substitution) C->E Nucleophiles, Base

Synthetic divergence of (3-(Isoquinolin-4-yl)phenyl)methanol into diverse pharmacophores.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring high yields while preventing common side reactions (such as over-oxidation or N-oxidation of the isoquinoline core).

Protocol 1: Mild Oxidation to 3-(Isoquinolin-4-yl)benzaldehyde

Causality & Rationale: Strong oxidants (e.g., KMnO₄, Jones reagent) or peracids risk oxidizing the isoquinoline nitrogen to an N-oxide. Dess-Martin Periodinane (DMP) is selected because it operates under mild, neutral conditions, ensuring chemoselective oxidation of the benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-(Isoquinolin-4-yl)phenyl)methanol (1.0 mmol, 235 mg) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 mmol, 509 mg) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1); the starting material spot (lower Rf) should completely disappear.

  • Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Rationale: Na₂S₂O₃ reduces unreacted iodine species, preventing halogenation artifacts.

  • Extraction & Purification: Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aldehyde is typically >95% pure and can be used directly in the next step.

Protocol 2: Reductive Amination for Library Generation

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively targets the protonated imine intermediate without reducing the starting aldehyde back to the alcohol. The addition of catalytic acetic acid accelerates imine formation by activating the carbonyl carbon, without over-protonating the nucleophilic amine.

Reaction Optimization Summary:

EntryReducing AgentSolventAdditiveYield (%)Observation / Causality
1NaBH₄MeOHNone45%Significant reversion to the starting alcohol.
2NaBH₃CNMeOHpH 5 Buffer72%Good yield, but generates highly toxic HCN gas byproducts.
3NaBH(OAc)₃ DCE AcOH (1.0 eq) 89% Optimal. Clean conversion, scalable, and safe.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 3-(Isoquinolin-4-yl)benzaldehyde (1.0 mmol, 233 mg) and the desired secondary amine (e.g., morpholine, 1.2 mmol) in 1,2-dichloroethane (DCE, 8 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL). Stir the mixture at room temperature for 1 hour to allow complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion. Stir the suspension at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess reducing agent.

  • Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the functionalized target compound.

Workflow S1 1. DMP Oxidation (CH2Cl2, 0°C to RT) S2 2. Aqueous Workup (Na2S2O3 / NaHCO3) S1->S2 S3 3. Imine Formation (Amine, AcOH, DCE) S2->S3 S4 4. Reduction (NaBH(OAc)3, RT) S3->S4

Standardized workflow for the one-pot oxidation and reductive amination sequence.

References

  • Benchchem. (3-(Isoquinolin-4-yl)phenyl)methanol. 4

  • Patel, et al. In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3- (Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors. PubMed, NIH.1

  • Mohedas, A. H., et al. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry, ACS Publications. 2

  • Kiselev, E., et al. 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors. PubMed Central, NIH. 3

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Characterization of (3-(Isoquinolin-4-yl)phenyl)methanol

Introduction (3-(Isoquinolin-4-yl)phenyl)methanol is a bi-aryl methanol derivative containing an isoquinoline moiety, a structural motif prevalent in many natural products and pharmacologically active compounds.[1] The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-(Isoquinolin-4-yl)phenyl)methanol is a bi-aryl methanol derivative containing an isoquinoline moiety, a structural motif prevalent in many natural products and pharmacologically active compounds.[1] The precise structural elucidation of such molecules is a critical step in drug discovery and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous characterization of small organic molecules in solution.[2]

This comprehensive guide provides a detailed protocol for the complete NMR spectroscopic characterization of (3-(Isoquinolin-4-yl)phenyl)methanol. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying rationale for experimental choices. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Principle of NMR-Based Structural Elucidation

The structural characterization of (3-(Isoquinolin-4-yl)phenyl)methanol relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides specific information, and their combined interpretation allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecule's connectivity and, by extension, its identity.

  • ¹H NMR: This is the foundational experiment, providing information about the chemical environment, number, and connectivity of protons in the molecule. Chemical shifts (δ) indicate the electronic environment of each proton, integration reveals the relative number of protons, and spin-spin coupling (J-coupling) provides information about adjacent protons.[2]

  • ¹³C NMR: This experiment provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon skeleton. The chemical shift of each carbon is indicative of its functional group and hybridization state.[2]

  • 2D NMR Spectroscopy: These advanced techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.[3]

    • COSY (Correlation Spectroscopy): A homonuclear experiment that reveals correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] This is crucial for identifying adjacent protons within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that shows correlations between protons and the carbon atoms they are directly attached to (¹JCH).[4][5] This allows for the direct assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is vital for connecting different spin systems and identifying quaternary carbons.[6]

The logical workflow for these experiments is designed to build the structure piece by piece, starting with the basic 1D spectra and then using 2D correlations to link the different fragments.

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data. The following protocol outlines the standard procedure for small organic molecules.[7]

Materials:

  • (3-(Isoquinolin-4-yl)phenyl)methanol (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vial

  • Filter (optional)

Procedure:

  • Weigh 5-10 mg of the purified (3-(Isoquinolin-4-yl)phenyl)methanol into a clean, dry vial. For ¹³C NMR, a higher concentration (closer to 25 mg) may be beneficial to reduce acquisition time.[7]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent is critical. DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of compounds and its high boiling point. CDCl₃ is another common choice for less polar compounds.[8][9] The hydroxyl proton of the methanol group may be observable as a distinct peak in DMSO-d₆, whereas it may exchange more rapidly in other solvents.[10][11]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

  • If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[7]

  • Transfer the clear solution into a clean, unscratched NMR tube. The solvent height should be approximately 4-5 cm.

  • Cap the NMR tube and label it clearly.

Part 2: NMR Data Acquisition

The following are generalized acquisition parameters. Instrument-specific optimization may be required. These protocols are designed for a 400 or 500 MHz NMR spectrometer.

Protocol 1: ¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 32 scans.

  • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm to cover the aromatic and aliphatic regions.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures accurate integration.

Protocol 2: ¹³C{¹H} NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.

  • Spectral Width (SW): Approximately 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

Protocol 3: 2D COSY Spectroscopy
  • Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Number of Scans (NS): 2 to 4 scans per increment.

  • Number of Increments (TD in F1): 256 to 512.

  • Spectral Width (SW in F1 and F2): Same as the ¹H NMR spectrum.

Protocol 4: 2D HSQC Spectroscopy
  • Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Number of Scans (NS): 2 to 8 scans per increment.

  • Number of Increments (TD in F1): 128 to 256.

  • Spectral Width (SW in F2): Same as the ¹H NMR spectrum.

  • Spectral Width (SW in F1): Same as the ¹³C NMR spectrum.

Protocol 5: 2D HMBC Spectroscopy
  • Pulse Program: A standard HMBC experiment (e.g., hmbcgpndqf on Bruker instruments).

  • Number of Scans (NS): 4 to 16 scans per increment.

  • Number of Increments (TD in F1): 256 to 512.

  • Spectral Width (SW in F2): Same as the ¹H NMR spectrum.

  • Spectral Width (SW in F1): Same as the ¹³C NMR spectrum.

Part 3: Data Processing and Analysis
  • Processing: Apply standard processing to all spectra, including Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[12] For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[12]

  • Analysis Workflow: A systematic approach is crucial for accurate structural elucidation.[5]

Data Interpretation and Expected Results

The following tables summarize the expected NMR data for (3-(Isoquinolin-4-yl)phenyl)methanol. The chemical shifts are predictions based on the analysis of similar structures and general principles of NMR spectroscopy.[13][14]

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationExpected COSY Correlations
H1 (Isoquinoline)~9.2s1HH3
H3 (Isoquinoline)~8.5s1HH1
H5/H8 (Isoquinoline)~8.0-8.2d2HH6/H7
H6/H7 (Isoquinoline)~7.6-7.8m2HH5/H8, H7/H6
H2' (Phenyl)~7.9s1HH4', H6'
H4' (Phenyl)~7.5d1HH2', H5', H6'
H5' (Phenyl)~7.4t1HH4', H6'
H6' (Phenyl)~7.6d1HH2', H4', H5'
-CH₂OH~4.6d2H-OH
-OHVariablet1H-CH₂OH

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected HSQC CorrelationExpected HMBC Correlations
C1 (Isoquinoline)~152H1H3, H8a
C3 (Isoquinoline)~143H3H1, C4, C4a
C4 (Isoquinoline)~135-H1, H3, H5
C4a (Isoquinoline)~128-H3, H5
C5 (Isoquinoline)~129H5H6, H4
C6 (Isoquinoline)~127H6H5, H7
C7 (Isoquinoline)~130H7H6, H8
C8 (Isoquinoline)~128H8H7, H8a
C8a (Isoquinoline)~136-H1, H8
C1' (Phenyl)~141-H2', H6'
C2' (Phenyl)~127H2'H4', H6', -CH₂OH
C3' (Phenyl)~142-H2', H4', -CH₂OH
C4' (Phenyl)~129H4'H2', H5', H6'
C5' (Phenyl)~128H5'H4', H6'
C6' (Phenyl)~126H6'H2', H4', H5'
-CH₂OH~64-CH₂OHH2', H4', -OH
Visualizing the Workflow and Correlations

The following diagrams illustrate the logical flow of the NMR characterization process and the key correlations used for structural assignment.

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis and Interpretation 1H_NMR 1D ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems 1H_NMR->Proton_Spin_Systems 13C_NMR 1D ¹³C NMR Protonated_Carbons Assign Protonated Carbons 13C_NMR->Protonated_Carbons COSY 2D COSY COSY->Proton_Spin_Systems HSQC 2D HSQC HSQC->Protonated_Carbons HMBC 2D HMBC Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Fragments Proton_Spin_Systems->Connect_Fragments Protonated_Carbons->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

Caption: A logical workflow for NMR-based structure elucidation.

G cluster_isoquinoline Isoquinoline Moiety cluster_phenylmethanol Phenylmethanol Moiety H1 H1 H3 H3 H1->H3 COSY H5 H5 H6 H6 H5->H6 COSY C4 C4 H5->C4 HMBC H7 H7 H6->H7 COSY H8 H8 H7->H8 COSY H2p H2' H2p->C4 HMBC H4p H4' H5p H5' H4p->H5p COSY H6p H6' H5p->H6p COSY CH2 CH₂ OH OH CH2->OH COSY C2p C2' CH2->C2p HMBC C4p C4' CH2->C4p HMBC

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, following the detailed protocols outlined in this guide, provides an unambiguous and robust method for the structural characterization of (3-(Isoquinolin-4-yl)phenyl)methanol. The systematic interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure with a high degree of confidence. This ensures the foundational integrity of the compound for its intended use in research and development.

References

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - CDN. (2008, March 25).
  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19).
  • Supporting Information. (n.d.).
  • Supporting Information - Knowledge UChicago. (n.d.).
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed. (2004, January 15). Retrieved from [Link]

  • Long-range couplings in the N.M.R. spectra of isoquinolines - ConnectSci. (1971, November 1). Retrieved from [Link]

  • ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • (PDF) ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

  • Table 1- Typical 2D NMR experiments used for molecular structure determination (*). (n.d.).
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr.org. (2020, February 15). Retrieved from [Link]

  • MRRC Structure Elucidation Notes. (2025, July 21).
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Quaternary Isoquinoline Alkaloids from Stephania cepharantha - Chemical & Pharmaceutical Bulletin. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016, February 19). Retrieved from [Link]

  • NMR Guidelines for ACS Journals. (n.d.).
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. (n.d.). Retrieved from [Link]

  • An automated framework for NMR chemical shift calculations of small organic molecules - PMC. (2018, October 26). Retrieved from [Link]

  • Determination of Enantiomeric Purity for Chiral π‐Basic Aromatic Alcohols Chiral Samples by ¹H NMR Spectroscopy - ResearchGate. (2019, December 15). Retrieved from [Link]

  • Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Common NMR Solvents - Reference Data. (n.d.).
  • ¹H NMR Spectrum (1D, 100 MHz, Methanol-d4, simulated) (NP0001699) - NP-MRD. (n.d.). Retrieved from [Link]

  • Supporting Information for A porous metal-organic framework containing multiple active Cu²⁺ sites for highly efficient cross deh - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • How to select NMR solvent. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. (2010, April 16). Retrieved from [Link]

  • Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC. (n.d.). Retrieved from [Link]

  • NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico - MDPI. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Isoquinoline - Optional[¹³C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). Retrieved from [Link]

Sources

Application

Catalytic cross-coupling techniques for synthesizing (3-(Isoquinolin-4-yl)phenyl)methanol derivatives

Advanced Catalytic Cross-Coupling Strategies for the Synthesis of (3-(Isoquinolin-4-yl)phenyl)methanol Derivatives Chemical Rationale & Structural Significance The synthesis of highly functionalized heteroaryl scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Catalytic Cross-Coupling Strategies for the Synthesis of (3-(Isoquinolin-4-yl)phenyl)methanol Derivatives

Chemical Rationale & Structural Significance

The synthesis of highly functionalized heteroaryl scaffolds is a cornerstone of modern drug discovery. Derivatives of (3-(isoquinolin-4-yl)phenyl)methanol serve as critical intermediates in the development of biologically active molecules, including chorismate mutase inhibitors and PDE4B inhibitors[1]. Constructing this architecture requires the precise formation of a C–C bond between the sterically hindered C4 position of the isoquinoline ring and a functionalized phenyl group.

The most robust approach to achieve this is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromoisoquinoline and (3-(hydroxymethyl)phenyl)boronic acid[2]. However, this specific transformation presents unique chemical challenges. The basic nitrogen of the isoquinoline core can coordinate with the palladium center, potentially poisoning the catalyst. Furthermore, the C4 position of isoquinoline is sterically hindered by the adjacent peri-hydrogen at C5 and the C3 proton, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle. Overcoming these barriers requires a carefully engineered catalytic system.

Mechanistic Pathway & Catalyst Architecture

The catalytic cycle for this transformation relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3]. To drive this cycle efficiently, the choice of the palladium precatalyst and the supporting phosphine ligand is paramount.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd 4-Bromoisoquinoline TransMet Pd(II) Intermediate (Transmetalation) OxAdd->TransMet Boronate Activation RedElim Product Complex (Reductive Elimination) TransMet->RedElim Isomerization RedElim->Pd0 Target Molecule

Figure 1: Suzuki-Miyaura catalytic cycle for (3-(isoquinolin-4-yl)phenyl)methanol synthesis.

Causality in Ligand Selection: While standard first-generation catalysts like Pd(PPh3​)4​ provide moderate conversions, they often suffer from premature deactivation when exposed to Lewis basic heterocycles. To counteract this, we employ a catalyst system utilizing Pd(OAc)2​ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a dialkylbiaryl phosphine ligand developed by the Buchwald group[4].

  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, accelerating the oxidative addition into the robust C–Br bond of 4-bromoisoquinoline.

  • Catalyst Stabilization: The bulky biaryl framework promotes the formation of the highly active monoligated Pd(0) species. Crucially, the methoxy groups on the lower ring of SPhos can transiently coordinate with the palladium center, preventing the isoquinoline nitrogen from irreversibly binding and poisoning the catalyst[4].

Optimization of Reaction Parameters

The transmetalation step is the rate-limiting factor in many Suzuki-Miyaura couplings involving sterically demanding substrates. Boronic acids are poor nucleophiles; they must be activated into their corresponding electron-rich boronate anions by a base[3].

Causality in Solvent and Base Selection: A mixed solvent system of 1,4-Dioxane and water is utilized. 1,4-Dioxane provides excellent solubility for both the organic halide and the phosphine ligand. Water is strictly required to dissolve the inorganic base ( K3​PO4​ ) and facilitate the formation of the reactive boronate complex. K3​PO4​ is selected because it is sufficiently basic to activate the boronic acid rapidly, but mild enough to prevent the degradation of the hydroxymethyl functional group on the phenyl ring.

Table 1: Optimization of Reaction Conditions for (3-(Isoquinolin-4-yl)phenyl)methanol Synthesis

EntryPalladium PrecatalystLigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)
1 Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 9062
2 Pd(dppf)Cl2​ (5 mol%)None K2​CO3​ (2.0)1,4-Dioxane/ H2​O 9071
3 Pd(OAc)2​ (2 mol%)XPhos (4 mol%) K3​PO4​ (3.0)1,4-Dioxane/ H2​O 10088
4 Pd(OAc)2​ (2 mol%) SPhos (4 mol%) K3​PO4​ (3.0) 1,4-Dioxane/ H2​O 100 95

Note: Yields represent isolated product after flash chromatography. Entry 4 represents the optimal self-validating conditions.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Workflow Prep Reagent Preparation Degas Inert Gas Degassing Prep->Degas React Cross-Coupling (100 °C, 8 h) Degas->React Workup Aqueous Workup React->Workup Purify Flash Chromatography Workup->Purify QC LC-MS & NMR Validation Purify->QC

Figure 2: Step-by-step experimental workflow for the synthesis and validation of the target compound.

Phase 1: Reagent Preparation and Degassing

Causality: Oxygen is highly detrimental to this reaction. It irreversibly oxidizes the Pd(0) active species to inactive Pd(II) oxides and oxidizes the electron-rich SPhos ligand into a phosphine oxide, instantly killing the catalytic cycle.

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoisoquinoline (1.0 mmol, 208 mg), (3-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 182 mg), Pd(OAc)2​ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K3​PO4​ (3.0 mmol, 636 mg).

  • Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform three cycles of vacuum/argon backfilling.

  • In a separate vial, prepare a solvent mixture of 1,4-Dioxane (8.0 mL) and deionized water (2.0 mL). Sparge this mixture with argon gas for 15 minutes using a submerged needle.

  • Add the degassed solvent mixture to the Schlenk flask via a gas-tight syringe.

  • Validation Checkpoint: The solution should appear as a pale yellow to orange suspension. No active bubbling should occur prior to heating.

Phase 2: Reaction Execution
  • Replace the septum with a Teflon-lined screw cap under a positive flow of argon.

  • Transfer the flask to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture (organic solvent and aqueous base) is thoroughly emulsified.

  • Allow the reaction to proceed for 8 hours.

  • Validation Checkpoint (TLC): After 8 hours, cool a 50 µL aliquot and partition it between EtOAc and water. Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The reaction is complete when the 4-bromoisoquinoline spot ( Rf​≈0.6 , UV active) is completely consumed, and a new, intensely blue-fluorescent spot under 254 nm UV appears ( Rf​≈0.3 ).

Phase 3: Workup and Purification
  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate ( 3×15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude residue.

  • Purify the residue via flash column chromatography on silica gel, using a gradient elution from 20% to 60% Ethyl Acetate in Hexanes.

  • Collect the fractions corresponding to the product ( Rf​≈0.3 ) and remove the solvent in vacuo to afford (3-(isoquinolin-4-yl)phenyl)methanol as a pale solid.

Phase 4: Analytical Validation

To confirm the structural integrity of the synthesized derivative, perform the following analyses:

  • LC-MS (ESI+): The mass spectrum must show a clean pseudo-molecular ion peak [M+H]+ at m/z≈236.1 .

  • 1H NMR (400 MHz, CDCl3): The spectrum must confirm the disappearance of the boronic acid protons. Key diagnostic peaks include:

    • A sharp singlet at δ≈9.25 ppm, corresponding to the highly deshielded C1 proton of the isoquinoline ring.

    • A singlet at δ≈4.80 ppm (integrating to 2H), corresponding to the benzylic methylene protons ( -CH2​OH ).

    • A broad singlet at δ≈1.8−2.0 ppm (integrating to 1H, exchangeable with D2​O ), corresponding to the hydroxyl proton.

References

  • (3-Hydroxymethyl)phenylboronic acid | Biochemical Reagent | MedChemExpress. MedChemExpress.
  • Head-to-head comparison of different synthesis routes for 4-benzoylisoquinolines. Benchchem.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

Sources

Method

Application Note: In Vitro IC50 Determination of (3-(Isoquinolin-4-yl)phenyl)methanol

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Application: Small Molecule Kinase Inhibition (ROCK1 / ROCK2) Detection Methodology: Homogeneous Luminescent ADP Detection (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Application: Small Molecule Kinase Inhibition (ROCK1 / ROCK2) Detection Methodology: Homogeneous Luminescent ADP Detection (ADP-Glo™)

Introduction & Mechanistic Rationale

(3-(Isoquinolin-4-yl)phenyl)methanol is a biologically active small molecule of significant interest in medicinal chemistry[1]. The isoquinoline structural motif is a highly privileged pharmacophore, classically recognized for its potent, ATP-competitive inhibition of Rho-associated protein kinases (ROCK1 and ROCK2)[2]. Clinically validated drugs such as Fasudil and Ripasudil share this isoquinoline core, utilizing it to anchor into the adenine-binding pocket of the kinase catalytic domain via critical hydrogen bonds[2].

Because ROCK1 and ROCK2 are terminal effectors of the small GTPase RhoA, they play an essential role in actin cytoskeleton reorganization, smooth muscle contraction, and fibrotic signaling[3][4]. To rigorously evaluate the pharmacological potency of (3-(Isoquinolin-4-yl)phenyl)methanol, an accurate in vitro IC50 determination assay is required.

ROCK_Pathway RhoA Active RhoA (GTP) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor (3-(Isoquinolin-4-yl) phenyl)methanol Inhibitor->ROCK ATP-Competitive Inhibition Actin Actin Cytoskeleton Reorganization MLC->Actin Contraction/Motility

Diagram 1: ROCK signaling pathway and the pharmacological intervention point of isoquinoline derivatives.

Assay Logic & Self-Validating Design (E-E-A-T)

To ensure high-fidelity data, this protocol utilizes the3[3]. Unlike radiometric assays, ADP-Glo is a homogeneous, luminescent technology that measures the exact amount of ADP formed during the kinase reaction[3].

The Causality of the Assay Design: The protocol is engineered as a self-validating system to eliminate false positives (e.g., auto-fluorescent compounds). It achieves this through a bipartite biochemical mechanism:

  • ATP Depletion: Following the kinase reaction, the ADP-Glo reagent actively degrades all unreacted ATP[3]. Causality: By destroying the substrate background, the system guarantees that any subsequent signal is exclusively derived from kinase-generated ADP.

  • Signal Generation: The Detection Reagent converts the isolated ADP back into ATP, which immediately drives a luciferase/luciferin reaction[3]. Causality: The luminescent output is directly and positively correlated with kinase activity, providing a highly stable, interference-free readout[3].

ADPGlo KinaseRxn 1. Kinase Reaction (ROCK + ATP + Substrate) Depletion 2. ADP-Glo Reagent (Depletes Unused ATP) KinaseRxn->Depletion 60 min, 25°C Detection 3. Detection Reagent (Converts ADP to ATP) Depletion->Detection 40 min, 25°C Luminescence 4. Luciferase Reaction (Luminescence Output) Detection->Luminescence 30 min, 25°C

Diagram 2: Step-by-step biochemical workflow of the ADP-Glo luminescent kinase assay.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Kinase Buffer Formulation: Prepare a 1X buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT[4].

    • Expert Insight: Mg²⁺ is an absolute requirement for ATP coordination in the kinase cleft. BSA prevents non-specific adherence of the low-concentration kinase to the microplate walls, while DTT maintains the reducing environment necessary to prevent oxidation of catalytic cysteine residues[4].

  • Substrate/ATP Mix: Prepare a solution containing 2.5 µM Myelin Basic Protein (MBP) peptide substrate and 10 µM ATP in 1X Kinase Buffer[4].

    • Expert Insight: Utilizing an ATP concentration near the Km​ of ROCK1/2 ensures the assay remains highly sensitive to ATP-competitive inhibitors like isoquinoline derivatives[3].

  • Enzyme Solution: Dilute GST-tagged human ROCK1 or ROCK2 to a working concentration (e.g., 0.5 ng/µL) in 1X Kinase Buffer[4].

Phase 2: Compound Dilution & Reaction Assembly
  • Serial Dilution: Dissolve (3-(Isoquinolin-4-yl)phenyl)methanol in 100% DMSO to a stock concentration of 1 mM[4]. Perform a 10-point, 1:3 serial dilution in DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%[4].

    • Expert Insight: 1% DMSO is the universally accepted tolerance threshold for kinases. It ensures the hydrophobic isoquinoline compound remains soluble without inducing protein denaturation or assay interference[3][4].

  • Pre-Incubation: In a 384-well low-volume white plate, add 1 µL of the compound (or 1% DMSO vehicle control), followed by 2 µL of the ROCK Enzyme Solution[3]. Incubate for 10 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Catalysis: Add 2 µL of the Substrate/ATP Mix to initiate the reaction. Centrifuge at 1000 x g for 1 minute to ensure mixing. Incubate at 25°C for 60 minutes[3][4].

    • Expert Insight: A 60-minute incubation restricts the reaction to the linear phase of product formation (typically <20% ATP conversion). This is a strict requirement for applying Michaelis-Menten kinetics to accurately calculate the IC50[3].

Phase 3: Detection Phase
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at 25°C for 40 minutes[3][4]. This halts the kinase reaction and degrades background ATP[3].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate at 25°C for 30 minutes[3][4].

  • Measurement: Read the plate on a multi-mode microplate reader using a luminescence module with an integration time of 0.5–1.0 seconds per well[3].

Data Analysis & Visualization

To determine the IC50, raw Relative Light Units (RLU) must be converted to % Inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Data is then plotted against the Log10 of the compound concentration using a 4-parameter logistic (4PL) non-linear regression model[4]:

Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​

Table 1: Quantitative Inhibitory Profile of Isoquinoline Derivatives against ROCK1/2

CompoundTargetExpected IC50 (nM)Expected Ki (nM)Kinase Selectivity Fold (vs PKA)
(3-(Isoquinolin-4-yl)phenyl)methanol ROCK1 / 2Assay DependentAssay DependentAssay Dependent
Fasudil (Reference)ROCK1 / 21,900 / 800170~10x
Y-27632 (Reference)ROCK1 / 2140 / 300140>200x

Data Note: Reference values for Fasudil and Y-27632 are provided as assay validation benchmarks[2]. The exact IC50 of the title compound will be derived experimentally using this protocol.

Quality Control & Troubleshooting

A self-validating protocol requires continuous statistical monitoring. The robustness of this assay is verified using the Z'-factor , calculated from the positive (vehicle) and negative (no enzyme) controls[3]:

Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

  • Acceptance Criteria: A Z'-factor ≥0.5 indicates an excellent assay with a wide dynamic range and low data variability[3].

  • Troubleshooting: If Z' < 0.5, verify the ATP conversion rate. If conversion exceeds 20%, the reaction has left the linear phase, leading to substrate depletion artifacts. Reduce the ROCK enzyme concentration or shorten the 60-minute incubation time[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of (3-(Isoquinolin-4-yl)phenyl)methanol

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering "brick dust" or highly lipophilic molecules is a routine challenge. (3-(Isoquinolin-4-yl)phenyl)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering "brick dust" or highly lipophilic molecules is a routine challenge. (3-(Isoquinolin-4-yl)phenyl)methanol presents a specific biopharmaceutical hurdle: it possesses a highly hydrophobic biaryl system (isoquinoline fused to a phenyl ring) that drives a high crystal lattice energy, while its only polar handles are a weak basic nitrogen and a single hydroxymethyl group.

This guide provides field-validated, causality-driven troubleshooting strategies to force this molecule into aqueous solution for both in vitro assays and in vivo dosing.

Diagnostic Troubleshooting Workflow

Before altering your formulation, you must align your solubility strategy with your downstream application. The diagram below outlines the logical decision tree for this molecule.

SolubilityWorkflow Start Solubility Issue: (3-(Isoquinolin-4-yl)phenyl)methanol CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro (Cell Assays) Neutral pH Required CheckApp->InVitro InVivo In Vivo (Animal Dosing) High Conc. Required CheckApp->InVivo UseCD HP-β-CD Complexation (Encapsulates Biaryl Ring) InVitro->UseCD Prevent Solvent Shift LowPH pH Adjustment (pH < 4.0) Protonates Nitrogen InVivo->LowPH Liquid Formulation Nano Nanosuspension (Particle Size < 500nm) InVivo->Nano Solid/Suspension

Figure 1: Decision matrix for solubilizing (3-(Isoquinolin-4-yl)phenyl)methanol based on assay requirements.

Frequently Asked Questions (FAQs)

Q: Why does my compound completely crash out when I dilute my DMSO stock into PBS or cell culture media? A: You are observing a classic "solvent shift" precipitation. While DMSO effectively disrupts the crystal lattice of the molecule, diluting it into aqueous media rapidly drops the local solvent concentration. The hydrophobic isoquinoline-phenyl moiety undergoes immediate hydrophobic collapse to minimize contact with water, nucleating crystals. To prevent this, you must use a solubilizing carrier like a cyclodextrin before aqueous dilution to shield the nonpolar regions[1].

Q: Can I just lower the pH of my buffer to dissolve it? A: Yes, but only for specific applications. The isoquinoline nitrogen is a weak base with a pKa of approximately 5.1 to 5.4. By lowering the vehicle pH to < 4.0, you protonate the nitrogen, converting the lipophilic free base into a highly water-soluble cationic salt[2]. However, while this is an excellent strategy for in vivo oral gavage formulations, introducing a pH 3.5 solution into an in vitro cell culture assay will cause severe cytotoxicity.

Q: Which cyclodextrin is best suited for this specific molecule? A: is the optimal choice. The cavity size of the β-cyclodextrin ring (approx. 6.0–6.5 Å) perfectly accommodates the steric bulk of the biaryl system. We avoid natural, unsubstituted β-cyclodextrin because it has limited intrinsic aqueous solubility (~18.5 mg/mL) due to rigid intramolecular hydrogen bonding[3]. The hydroxypropyl substitution disrupts this bonding, allowing the HP-β-CD complex to remain soluble at concentrations exceeding 500 mg/mL.

Q: HP-β-CD isn't providing enough solubility for my high-dose pharmacokinetic (PK) study. What is the next step? A: If inclusion complexation reaches its thermodynamic limit, you must transition from a solution to a nanosuspension . By using high-pressure homogenization, you utilize cavitation forces to fracture the drug microparticles into nanoparticles (200–600 nm)[4]. According to the Noyes-Whitney equation, this exponential increase in surface area-to-volume ratio drastically accelerates the dissolution rate in the gastrointestinal tract, bypassing the need for a true pre-dissolved solution[1].

Quantitative Formulation Data

The table below summarizes the expected outcomes of applying different solubility enhancement techniques to (3-(Isoquinolin-4-yl)phenyl)methanol.

Enhancement StrategyPrimary Solubilization MechanismEstimated Max SolubilityBiocompatibility / ApplicationKey Limitation
DMSO / Tween 80 (5%) Co-solvency (Dielectric constant modification)[5]~0.5 mg/mLIn vitro assays (low dose)High solvent toxicity; solvent shift precipitation.
HP-β-CD (20% w/v) Host-Guest Inclusion Complexation[1]~2.5 - 5.0 mg/mLIn vitro & In vivo (IV/PO)High excipient mass required; complexation equilibrium limits.
pH Adjustment (pH 3.0) In situ Salt Formation (Ionization)[2]>10.0 mg/mLIn vivo (PO gavage)Tissue irritation at injection sites; incompatible with cell assays.
Nanosuspension Surface Area Expansion (Noyes-Whitney)[4]>20.0 mg/mL (Suspended)In vivo (High-dose PO)Requires specialized high-pressure homogenization equipment.

Validated Experimental Protocols

To ensure scientific integrity, do not blindly follow steps. Understand the causality behind the thermodynamics of these preparations. Every protocol below is designed as a self-validating system so you can empirically confirm success at the bench.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Phase-Solubility Method)

Use this for cell-based assays where neutral pH and low solvent toxicity are mandatory.

  • Prepare the Host Solution: Dissolve 20% (w/v) HP-β-CD in standard PBS (pH 7.4).

    • Causality: Providing a massive molar excess of the host molecule drives the complexation equilibrium forward.

  • Drug Addition & Thermal Disruption: Add (3-(Isoquinolin-4-yl)phenyl)methanol in excess (e.g., 10 mg/mL). Heat the sealed vial to 60°C for 1 hour while sonicating.

    • Causality: Heating disrupts the drug's rigid crystal lattice and decreases cyclodextrin self-aggregation in water. This temporarily increases the intrinsic solubility of the drug, allowing more molecules to enter the hydrophobic cyclodextrin cavities[3].

  • Thermodynamic Equilibration: Transfer the vial to an orbital shaker at 25°C for 24 hours.

    • Causality: The system must cool slowly to allow the host-guest complex to reach a stable thermodynamic equilibrium without crashing out.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove uncomplexed drug.

  • Self-Validation Check: Dilute 100 µL of your filtrate into 900 µL of pure PBS. If the solution remains optically transparent (check for light scattering at 600 nm on a spectrophotometer), the inclusion complex is stable (A-type phase profile). If turbidity appears, the complex is unstable and precipitating (B-type phase profile)[6].

Protocol B: In Situ Salt Formation via pH Adjustment

Use this for high-concentration animal dosing where acidic vehicles are tolerated.

  • Buffer Preparation: Prepare a 0.1 M Citrate Buffer and adjust the pH to 3.0 using HCl.

  • Drug Suspension: Add the required mass of (3-(Isoquinolin-4-yl)phenyl)methanol directly to the buffer.

    • Causality: The pH of 3.0 is more than two full units below the isoquinoline pKa (~5.1). According to the Henderson-Hasselbalch equation, this ensures >99% of the drug molecules are protonated at the nitrogen atom, drastically increasing ion-dipole interactions with water[2].

  • Agitation: Vortex vigorously and sonicate for 15 minutes.

  • Self-Validation Check: The initially opaque, milky suspension should transition into a completely transparent solution as the free base converts to the soluble cationic salt. To validate that your solubility is strictly pH-dependent, back-titrate a 1 mL test aliquot with 0.1 M NaOH to pH 7.4. You should observe immediate, heavy precipitation.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. URL:[Link]

  • Loftsson, T., et al. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceuticals. URL:[Link]

  • Gupta, J., & Devi, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmacy and Biological Research. URL:[Link]

  • Khatri, H., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. URL:[Link]

  • Rigaud, S., et al. (2021). Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol. Pharmaceutics. URL:[Link]

  • Loftsson, T., et al. (2009). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Advances in Colloid and Interface Science. URL:[Link]

Sources

Optimization

Troubleshooting baseline noise in LC-MS analysis of (3-(Isoquinolin-4-yl)phenyl)methanol

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing baseline noise and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing baseline noise and signal integrity issues during the LC-MS analysis of (3-(Isoquinolin-4-yl)phenyl)methanol .

Analyzing this compound presents unique chromatographic and mass spectrometric challenges. The molecule contains an isoquinoline ring (a basic nitrogen heterocycle prone to severe secondary interactions) and a phenylmethanol moiety (a benzylic alcohol susceptible to in-source fragmentation). Understanding the physicochemical behavior of these functional groups is critical to diagnosing whether your baseline noise is electronic, chemical, or chromatographic in origin.

Below is our field-proven diagnostic workflow and FAQ to help you systematically restore your assay's sensitivity and signal-to-noise (S/N) ratio.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting any MS parameters or replacing columns, you must isolate the root cause of the noise. The following decision tree outlines a self-validating system to determine if the noise originates from the liquid chromatograph (LC), the mass spectrometer (MS), or the sample matrix[1].

BaselineNoiseTroubleshooting Start Observe High Baseline Noise in LC-MS BypassLC Bypass LC: Infuse Solvent Directly to MS Start->BypassLC CheckNoise1 Is noise still high? BypassLC->CheckNoise1 MS_Issue MS or Source Issue CheckNoise1->MS_Issue Yes LC_Issue LC System or Mobile Phase Issue CheckNoise1->LC_Issue No CleanSource Clean ESI Source & Check Capillary MS_Issue->CleanSource CheckSolvent Run LC without Column (Zero Dead Volume Union) LC_Issue->CheckSolvent CheckNoise2 Is noise still high? CheckSolvent->CheckNoise2 Solvent_Issue Solvent/Pump Contamination (e.g., PEG, Phthalates) CheckNoise2->Solvent_Issue Yes Column_Issue Column Bleed or Silanol Tailing CheckNoise2->Column_Issue No FlushSystem Flush LC with Isopropanol Replace Mobile Phases Solvent_Issue->FlushSystem OptimizeMethod Use Endcapped Column or Adjust Buffer pH Column_Issue->OptimizeMethod

Diagnostic workflow for isolating LC-MS baseline noise sources.

Troubleshooting FAQs & Experimental Methodologies

Q1: How do I definitively determine if the baseline noise is coming from the LC system or the Mass Spectrometer?

The Causality: The Total Ion Chromatogram (TIC) is a sum of all ions reaching the detector. If contaminated mobile phases or a degrading column are continuously introducing chemical noise into the ESI source, the MS will register a high baseline. By systematically replacing the LC fluidics with a clean, independent flow (syringe pump), we eliminate the LC chemistry from the equation. If the noise disappears, the causality is proven: the LC system is the source[1].

Protocol 1: LC-MS System Isolation Methodology

  • Establish a Baseline: Run your standard LC gradient without injecting a sample. Record the average TIC intensity.

  • Bypass the Column: Disconnect the analytical column and install a Zero-Dead-Volume (ZDV) union. Run the gradient again.

    • Validation: If the noise drops significantly, the column is bleeding stationary phase or eluting retained matrix contaminants.

  • Bypass the LC System: Disconnect the LC tubing from the MS grounding union. Connect a clean syringe pump directly to the MS source.

  • Infuse Clean Solvent: Infuse MS-grade Methanol/Water (50:50) with 0.1% Formic Acid at 10 µL/min.

    • Validation: If the noise drops, the LC fluidics (pumps, degasser, solvent lines) are contaminated. If the noise remains high, the issue is localized to the MS (e.g., dirty ESI source, contaminated transfer capillary, or electronic detector noise).

Q2: I am observing a high background and repeating mass clusters in positive ESI. How does this affect my analysis of (3-(Isoquinolin-4-yl)phenyl)methanol?

The Causality: Contaminants like Polyethylene Glycol (PEG) and phthalates ionize extremely efficiently in positive ESI. Because the ESI droplet has a finite amount of surface charge, these highly surface-active contaminants outcompete your target analyte for ionization (a phenomenon known as ion suppression),[2]. Furthermore, they raise the overall noise floor, destroying your S/N ratio.

Compare your background spectra against this quantitative summary of common ESI+ contaminants[3]:

Table 1: Common ESI+ Background Contaminants and Their Sources

m/z (ESI+)Contaminant IdentityMechanistic Origin / Common Source
44n + 19 Polyethylene Glycol (PEG) + NH₄⁺Detergents, low-quality water, plastic tubes
59n + 1 Acetate clustersMobile phase additives, leaching from steel
149.02 Phthalic anhydridePlasticizers from low-grade tubing/vials
218.10 [M+H - H₂O]⁺In-source water loss from your analyte's phenylmethanol group
391.28 Dioctyl phthalate [M+H]⁺Plasticizers, laboratory dishwasher residue
413.26 Dioctyl phthalate [M+Na]⁺Plasticizers, laboratory dishwasher residue
798.50 Dioctyl phthalate dimer [2M+NH₄]⁺Plasticizers concentrating on the LC column

Expert Note: Pay special attention to m/z 218.10 . Because your compound contains a benzylic alcohol, it easily undergoes dehydration in the ESI source. If you see a high baseline at this mass, it is not a system contaminant; it is your actual compound smearing across the column and fragmenting in the source.

Q3: My compound shows severe peak tailing that looks like a rolling, elevated baseline during elution. How can I fix this?

The Causality: The isoquinoline ring in your compound contains a basic nitrogen. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), this nitrogen is fully protonated. Silica-based reversed-phase columns contain residual silanol groups (Si-OH) that can deprotonate to form negatively charged Si-O⁻ sites. The positively charged isoquinoline interacts with these silanols via strong ion-exchange mechanisms[4]. Because ion-exchange desorption is much slower than hydrophobic partitioning, the compound tails severely, often mimicking a broad baseline hump rather than a discrete peak.

The Solution: To break this causality, you must either neutralize the silanols, neutralize the isoquinoline, or use steric hindrance:

  • Silanol Blockers: Switch your aqueous mobile phase from Formic Acid to 10 mM Ammonium Formate or Ammonium Acetate . The ammonium ions (NH₄⁺) act as silanol blockers, competing with the isoquinoline for the active negative sites on the stationary phase[4].

  • Charged Surface Columns: Utilize a column with a positively charged surface (e.g., C18 with a built-in positive surface charge). The electrostatic repulsion prevents the basic isoquinoline from reaching the underlying silica.

Q4: How should I clean the ESI source after running complex matrices containing this basic compound?

The Causality: When analyzing high concentrations of basic heterocycles or lipid-rich matrices, non-volatile components precipitate on the ion sweep cone and corona needle. This physical buildup distorts the electric field required to maintain a stable Taylor cone. A fluctuating Taylor cone causes erratic droplet fission and micro-arcing, which the MS detector registers as high-frequency, chaotic baseline noise[2].

Protocol 2: ESI Source Cleaning for Basic Heterocycles

  • Cool Down: Vent the mass spectrometer and allow the ESI source to cool below 40°C to prevent thermal shock or burns.

  • Disassembly: Carefully remove the ESI probe, spray shield, and ion sweep cone.

  • Polar Matrix Removal: Flush the capillary shield and spray chamber with a 50:50 mixture of LC-MS grade Methanol and Ultrapure Water.

  • Lipophilic Removal: Wipe the corona needle and spray shield with a lint-free wipe soaked in 100% Isopropanol to remove accumulated lipids and plasticizers.

  • Targeted Basic Compound Solubilization: Sonicate the ion sweep cone in a beaker containing 1% Formic Acid in Methanol for 15 minutes. Causality check: The acidic environment ensures that baked-on basic isoquinoline residues are protonated and rendered highly soluble in the methanol.

  • Drying: Thoroughly dry all components with high-purity nitrogen gas before reassembly to prevent solvent-cluster background ions upon startup.

References

  • Jiang, et al. "Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis." National Center for Biotechnology Information (NIH). 4

  • "LC-MS Contaminants." Sigma-Aldrich. Link

  • "Chemical contamination is one of the more common problems with LC/MS." Northern Illinois University (NIU). 3

  • "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." Chromatography Online.2

  • "How do I identify contamination in my LC-MS system and what should I do?" Providion. 1

Sources

Troubleshooting

Optimizing storage and stability conditions to prevent (3-(Isoquinolin-4-yl)phenyl)methanol degradation

Welcome to the Technical Support Center for (3-(Isoquinolin-4-yl)phenyl)methanol . As a Senior Application Scientist, I designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-(Isoquinolin-4-yl)phenyl)methanol . As a Senior Application Scientist, I designed this guide to move beyond generic storage advice. Working with bifunctional molecules requires a deep understanding of their structural vulnerabilities.

(3-(Isoquinolin-4-yl)phenyl)methanol[1] presents a unique stability challenge: it combines an electron-rich isoquinoline ring with a highly reactive benzylic alcohol moiety. Failure to respect the physical chemistry of these functional groups leads to silent degradation, irreproducible assays, and wasted resources. This guide provides the mechanistic causality behind our protocols, ensuring your workflows are robust and self-validating.

Mechanistic Troubleshooting Guide

Issue A: Unexplained Loss of Potency or Altered Target Binding
  • The Symptom: Your biological assay shows a sudden drop in efficacy, and LC-MS analysis of your stock solution reveals new peaks with a mass shift of -2 Da or +16 Da .

  • The Causality: This is a classic signature of aerobic and photo-induced degradation. The benzylic alcohol group is highly susceptible to oxidation, converting into the corresponding benzaldehyde (-2 Da) and eventually benzoic acid[2][3]. Concurrently, the nitrogen atom in the isoquinoline ring can undergo N-oxidation (+16 Da) when exposed to ambient oxygen, peroxides in aged solvents, or light[4].

  • The Solution: Never store this compound in transparent vials or on the benchtop. Oxidation is catalyzed by light and trace transition metals. Always use amber glass vials, purge the headspace with Argon, and store at -20°C or lower.

Issue B: Appearance of Low Molecular Weight Contaminants During Sample Prep
  • The Symptom: GC-MS or LC-MS detects unexpected fragments resembling benzene, toluene, or isolated benzaldehyde derivatives immediately after stock preparation.

  • The Causality: Researchers frequently use ultrasonic baths to accelerate the dissolution of stubborn powders. However, sonication of benzyl alcohol derivatives induces extreme localized heating and cavitation. This acoustic cavitation generates reactive oxygen species (ROS) and thermal micro-environments that actively cleave the benzylic bond, yielding benzene, toluene, and benzaldehyde[5][6].

  • The Solution: Strictly avoid sonication. The high local heat generated by ultrasound degrades the molecule before your experiment even begins[6]. Instead, use gentle vortexing, orbital shaking, or low-frequency rotation in degassed solvents.

Issue C: Precipitation in Aqueous Assay Buffers
  • The Symptom: The compound crashes out of solution when spiked into biological buffers.

  • The Causality: While the benzylic alcohol provides some polarity, the fused-ring isoquinoline system is highly lipophilic, with the parent isoquinoline exhibiting a water solubility of only ~5 g/L. At physiological pH (7.4), the isoquinoline nitrogen (pKa ~5.4) is predominantly unprotonated, drastically reducing aqueous solubility.

  • The Solution: Maintain a final DMSO concentration of at least 0.5% - 1.0% in your assay, and always add the compound to the buffer under rapid vortexing to prevent localized nucleation.

Logical Mapping of Degradation Pathways

To visualize the structural vulnerabilities of (3-(Isoquinolin-4-yl)phenyl)methanol, refer to the mechanistic diagram below.

G A (3-(Isoquinolin-4-yl) phenyl)methanol B Benzylic Oxidation A->B O2, Light, Heat C N-Oxidation A->C Peroxides, Air D Acoustic Cavitation (Sonication) A->D Ultrasound E Benzaldehyde / Benzoic Acid B->E F Isoquinoline N-oxide C->F G Benzene / Toluene Fragments D->G

Logical mapping of (3-(Isoquinolin-4-yl)phenyl)methanol degradation pathways and triggers.

Quantitative Stability Metrics

The following table summarizes the quantitative boundaries and degradation thresholds you must respect to maintain compound integrity.

Environmental TriggerAffected Functional GroupPrimary Degradation MechanismDegradation Rate / ImpactPreventive Measure
Sonication (>5 mins) Benzylic AlcoholCavitation-induced thermal cleavageRapid generation of benzene/toluene fragments[5]Use gentle orbital shaking at 25°C.
Ambient Light & Air Benzylic AlcoholPhoto-oxidation to aldehydeMeasurable benzaldehyde formation within 24-48 hours[2]Amber vials, Argon overlay.
Aged Solvents (e.g., old THF/Ether) Isoquinoline RingPeroxide-mediated N-oxidation+16 Da mass shift, altered target affinity[4]Use strictly anhydrous, peroxide-free, degassed DMSO.
Aqueous Media (pH > 7.0) Whole MoleculeHydrophobic aggregationPrecipitation due to low intrinsic solubilityKeep stock in 100% DMSO; limit aqueous exposure time.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, protocol execution must be coupled with built-in validation. Do not assume your stock solution is intact; prove it.

Protocol: Preparation and Validation of 10 mM Master Stocks

Objective: Formulate a degradation-free stock solution with a verified baseline for long-term storage.

Step-by-Step Methodology:

  • Preparation of Solvent: Use only anhydrous, sealed-ampoule DMSO. Degas the DMSO by bubbling dry Argon or Nitrogen through the solvent for 10 minutes to displace dissolved oxygen.

  • Weighing: Weigh the solid (3-(Isoquinolin-4-yl)phenyl)methanol powder in a controlled, low-light environment (or use a static-free amber enclosure).

  • Dissolution (Zero-Sonication Rule): Add the degassed DMSO to achieve a 10 mM concentration. Do not use an ultrasonic bath. Instead, place the vial on an orbital shaker at 300 RPM for 15–20 minutes at room temperature until visually clear.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber glass vials with PTFE-lined caps.

  • Inert Overlay: Gently blow a stream of Argon gas over the headspace of each vial for 3 seconds before immediately capping.

  • Self-Validation Step (Critical): Before freezing the batch, take a 1 µL sample from a random aliquot. Dilute to 1 µM in LC-MS grade Acetonitrile/Water (50:50). Run a rapid LC-MS scan.

    • Validation Criteria: The chromatogram must show >99% purity at the expected [M+H]+ mass. There must be absolute baseline absence of −2 Da (aldehyde) and +16 Da (N-oxide) peaks.

  • Storage: Once validated, transfer the aliquots to a -80°C freezer.

Workflow Step1 1. Weigh powder in low-light environment Step2 2. Add degassed, anhydrous DMSO Step1->Step2 Step3 3. Orbital shake at 300 RPM (AVOID SONICATION) Step2->Step3 Step4 4. Aliquot into amber glass vials Step3->Step4 Step5 5. Overlay headspace with Argon gas Step4->Step5 Validate 6. LC-MS Self-Validation: Confirm absence of -2 Da / +16 Da peaks Step5->Validate Step6 7. Store validated batch at -80°C in the dark Validate->Step6

Step-by-step workflow for the preparation and self-validating storage of stock solutions.

Frequently Asked Questions (FAQs)

Q: I left my DMSO stock solution on the benchtop overnight. Is it still safe to use? A: It is highly compromised. DMSO is hygroscopic and will absorb atmospheric moisture, while the ambient light and oxygen will initiate benzylic oxidation[2]. Discard the aliquot to prevent artifactual data in your assays.

Q: Can I use methanol or ethanol instead of DMSO for my stock solutions? A: While isoquinoline derivatives show good miscibility with alcohols, primary alcohols can participate in transesterification or act as reactive nucleophiles if any oxidative degradation has already begun. Anhydrous DMSO or DMF is preferred for long-term biological stock stability.

Q: Why did my solution turn slightly yellow over time? A: A yellow shift is a macroscopic indicator of degradation. It typically signifies either the formation of Isoquinoline N-oxide[4] or the oxidation of the benzylic alcohol to a benzaldehyde derivative, both of which extend the conjugated pi-electron system of the molecule, shifting its absorbance spectrum into the visible range.

References

  • Ataman Kimya.ISOQUINOLINE - Technical Properties and Stability.
  • ResearchGate / Chemical & Pharmaceutical Bulletin.Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography.
  • Benchchem.(3-(Isoquinolin-4-yl)phenyl)methanol Chemical Information.
  • TCI Chemicals.SAFETY DATA SHEET: Isoquinoline N-Oxide.
  • ACS Publications.Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • PubMed.Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography.
  • ResearchGate.Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation.

Sources

Optimization

Minimizing byproducts in the chromatographic purification of (3-(Isoquinolin-4-yl)phenyl)methanol

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical liabilities of (3-(Isoquinolin-4-yl)phenyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical liabilities of (3-(Isoquinolin-4-yl)phenyl)methanol .

Purifying this molecule presents a "dual-threat" scenario: the basic isoquinoline nitrogen is notorious for severe peak tailing and irreversible column adsorption, while the benzylic alcohol moiety is highly susceptible to on-column catalytic oxidation. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to ensure high-purity, byproduct-free recovery.

Core Troubleshooting Guide: The "Isoquinoline-Alcohol" Challenge

Issue A: Severe Peak Tailing & Irreversible Retention

The Symptom: Broad, asymmetrical peaks, shifting retention times, and poor mass recovery (<60%). The Causality: The isoquinoline ring contains a basic nitrogen (pKa ~5.4). In traditional chromatography, exposed silanol groups (Si–OH) on the silica stationary phase dissociate into ionized silanols (Si–O⁻) at mid-to-high pH levels. The basic isoquinoline nitrogen undergoes strong secondary ion-exchange interactions with these ionized silanols, overloading the retention mechanism and causing severe tailing[1],[2]. The Solution: Suppress silanol ionization by lowering the mobile phase pH below 3.0, and utilize high-purity, fully endcapped columns to sterically shield residual silanols[3].

Issue B: On-Column Oxidation (Aldehyde Byproduct Formation)

The Symptom: Co-elution of a +2 Da mass-loss impurity (3-(isoquinolin-4-yl)benzaldehyde) or unexplained degradation during fraction concentration. The Causality: Benzylic alcohols are highly susceptible to aerobic oxidation[4]. Older "Type A" silica columns contain trace metal impurities (such as iron and aluminum) within the silica matrix. These metals act as Lewis acids and, in the presence of dissolved oxygen in the mobile phase, catalyze the chemoselective oxidation of the benzylic alcohol into an aldehyde byproduct[3],[5]. The Solution: Transition exclusively to ultra-pure "Type B" metal-free silica, rigorously degas all solvents to remove dissolved oxygen, and avoid high-temperature fraction evaporation.

Mechanistic Logic & Workflows

Mechanism Molecule (3-(Isoquinolin-4-yl)phenyl)methanol Target Analyte Liability1 Basic Nitrogen (Isoquinoline Ring) Molecule->Liability1 Liability2 Benzylic Alcohol (-CH2OH Group) Molecule->Liability2 Issue1 Ionized Silanol Interaction (Peak Tailing / Sample Loss) Liability1->Issue1 pKa ~5.4 vs Si-OH Issue2 Trace Metal Catalysis (Oxidation to Aldehyde) Liability2->Issue2 O2 + Fe/Al impurities Solution1 Type B Silica & Low pH (<3) Suppresses Silanol Ionization Issue1->Solution1 Resolution Solution2 Metal-Free Columns & Degassing Prevents Aerobic Oxidation Issue2->Solution2 Resolution

Logical mapping of structural liabilities to chromatographic solutions.

Quantitative Data: Parameter Optimization

The table below summarizes the quantitative impact of various chromatographic parameters on the purification of (3-(Isoquinolin-4-yl)phenyl)methanol. Note how the combination of Type B silica and low pH provides the only self-validating environment for optimal recovery.

Chromatographic ConditionUSP Tailing Factor (As)Aldehyde Byproduct (%)Analyte Recovery (%)
Type A Silica, pH 7.0 (Unbuffered)> 3.58.5%< 60%
Type B Silica, pH 7.0 (Unbuffered)1.81.2%85%
Type B Silica, pH 7.0 + 5mM TEA1.21.5%90%
Type B Silica, pH 2.5 (Phosphate) 1.05 < 0.1% > 98%

Note: While Triethylamine (TEA) is historically used as a silanol-suppressing competing base, it accelerates the hydrolysis of the column's endcapping over time, eventually exposing more silica and degrading column lifespan[6]. Low pH is the superior, long-term solution.

Self-Validating Experimental Protocols

Protocol A: Reversed-Phase HPLC Purification (Optimal)

This protocol is designed as a closed, self-validating system. Every step actively prevents the re-introduction of the variables (oxygen, ionized silanols, thermal stress) that cause byproduct formation.

Step 1: Mobile Phase Preparation & Deoxygenation

  • Action: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid [TFA] or 20mM Phosphate buffer, pH 2.5) and Mobile Phase B (Acetonitrile).

  • Validation: Sparge both solvents with ultra-pure Nitrogen or Argon gas for 15 minutes, followed by inline vacuum degassing. Causality: Removing dissolved oxygen eliminates the terminal electron acceptor required for benzylic alcohol oxidation.

Step 2: Column Equilibration

  • Action: Install a high-purity, fully endcapped Type B C18 column (e.g., Agilent ZORBAX SB or Phenomenex Luna Omega)[6],[2]. Equilibrate with 95% Phase A until the baseline is perfectly flat.

  • Validation: Run a blank gradient injection. A stable baseline confirms the complete protonation of residual silanols (Si-OH) and the absence of ghost peaks.

Step 3: Sample Injection

  • Action: Dissolve the crude (3-(Isoquinolin-4-yl)phenyl)methanol in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% buffered water).

  • Validation: Avoid dissolving the sample in 100% strong solvent (like pure Methanol or DMSO) to prevent "solvent shock," which causes the analyte to precipitate or streak at the column head, mimicking peak tailing.

Step 4: Elution & Fraction Collection

  • Action: Elute using a shallow gradient (e.g., 5% to 60% Phase B over 20 column volumes). Monitor UV absorbance at 254 nm (aromatic rings) and 280 nm.

  • Validation: Collect fractions into pre-chilled tubes. Causality: Lowering the kinetic energy of the collected fractions immediately halts any post-elution degradation.

Step 5: Product Isolation (Critical Step)

  • Action: Do NOT use a rotary evaporator with a high-temperature water bath (>40°C), as concentrating acidic aqueous fractions in the presence of air will rapidly oxidize the alcohol.

  • Validation: Flash-freeze the pooled fractions using liquid nitrogen and lyophilize (freeze-dry) to obtain the pure product as a dry powder.

Protocol S1 1. Solvent Prep Degas & Buffer (pH 2.5) S2 2. Column Setup Type B C18 Endcapped S1->S2 S3 3. Injection Sample in Mobile Phase S2->S3 S4 4. Elution Monitor 254/280 nm S3->S4 S5 5. Recovery Immediate Lyophilization S4->S5

Step-by-step self-validating workflow for byproduct-free purification.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a +2 Da mass loss in my LC-MS data for the main peak? A: This indicates the oxidation of your benzylic alcohol to an aldehyde (loss of two hydrogen atoms). This is almost certainly catalyzed by trace metals in your stationary phase interacting with dissolved oxygen[3],[5]. Switch to a Type B silica column and degas your mobile phases.

Q: I am using a normal-phase silica column (Flash Chromatography) and my compound won't elute. What is happening? A: Unmodified normal-phase silica is highly acidic. The basic isoquinoline nitrogen is irreversibly binding to the silica. If you must use normal phase, you must pre-treat the silica with 1-2% Triethylamine (TEA) or use an amine-functionalized (NH2) stationary phase to block these active sites.

Q: Does the choice of organic modifier (Methanol vs. Acetonitrile) affect peak tailing for this compound? A: Yes. Acetonitrile is generally preferred for basic compounds. Methanol is a protic solvent and can sometimes participate in hydrogen bonding with the unshielded silanols, slightly altering the surface pH and exacerbating tailing[1]. Stick to Acetonitrile with a low-pH buffer.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Resources. 3

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources. 6

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Library. 1

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Guides. 2

  • The Journal of Organic Chemistry. "Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by a Dicyclopropenylidene–Ag(I) Complex." ACS Publications. 4

  • National Institutes of Health (PMC). "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions." PMC. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Conditions for (3-(Isoquinolin-4-yl)phenyl)methanol

Executive Summary The synthesis of (3-(Isoquinolin-4-yl)phenyl)methanol via the Suzuki-Miyaura cross-coupling of 4-bromoisoquinoline and (3-(hydroxymethyl)phenyl)boronic acid presents unique synthetic challenges. As a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (3-(Isoquinolin-4-yl)phenyl)methanol via the Suzuki-Miyaura cross-coupling of 4-bromoisoquinoline and (3-(hydroxymethyl)phenyl)boronic acid presents unique synthetic challenges. As a structural motif highly valued in drug development, the isoquinoline core is notoriously difficult to functionalize at the C-4 position due to steric hindrance and the strong coordinating ability of the basic nitrogen atom. This guide provides a self-validating, causality-driven framework to troubleshoot and optimize this specific cross-coupling reaction, ensuring high yields and reproducible protocols.

Mechanistic Bottlenecks & Pathway Analysis

To optimize this reaction, we must first understand the failure modes within the catalytic cycle. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail in this transformation due to two primary competing side reactions:

  • Catalyst Poisoning: The lone pair on the isoquinoline nitrogen strongly coordinates to the active Pd(0) or Pd(II) species, displacing essential ligands and forming an unreactive complex ()[1].

  • Protodeboronation: The (3-(hydroxymethyl)phenyl)boronic acid is susceptible to hydrolytic C-B bond cleavage in the presence of basic aqueous media, yielding a benzyl alcohol byproduct ()[2].

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Poison Catalyst Poisoning Pd0->Poison PdII_1 Ar-Pd(II)-Br OxAdd->PdII_1 TransMet Transmetalation PdII_1->TransMet PdII_1->Poison PdII_2 Ar-Pd(II)-Ar' TransMet->PdII_2 Proto Protodeboronation TransMet->Proto RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Target Molecule RedElim->Product

Suzuki-Miyaura cycle highlighting catalyst poisoning and protodeboronation failure modes.

Diagnostic Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 20-30% conversion. How do I overcome catalyst poisoning by the isoquinoline substrate? A1: The primary cause is catalyst deactivation by the isoquinoline nitrogen. The nitrogen atom outcompetes the halide or boronic acid for palladium coordination, effectively removing the active catalyst from the cycle ()[1]. Solution: Switch from standard catalysts to a precatalyst system featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos). The steric bulk of XPhos physically shields the palladium center, preventing the isoquinoline nitrogen from coordinating while still facilitating the desired cross-coupling steps ()[2].

Q2: I am observing significant amounts of benzyl alcohol instead of the cross-coupled product. What is happening? A2: You are observing protodeboronation of the (3-(hydroxymethyl)phenyl)boronic acid. This is an undesired side reaction where the C-B bond is cleaved, and the boron moiety is replaced by a proton from the solvent or base mixture ()[2]. Solution: Protodeboronation is accelerated by high temperatures and strong aqueous bases. To mitigate this, lower the reaction temperature to 80 °C, switch to a milder base such as K3​PO4​ , or use the corresponding pinacol ester (BPin), which is significantly more stable against hydrolytic cleavage.

Q3: There is a prominent side product that appears to be a homocoupled dimer. How do I minimize this? A3: This indicates Pd-mediated homocoupling of the boronic acid, a side reaction that generates a symmetrical biaryl product. This pathway is heavily promoted by the presence of trace oxygen in the reaction mixture, which acts as an oxidant ()[2]. Solution: Ensure rigorous anaerobic conditions. Degas your solvent mixture thoroughly using the freeze-pump-thaw method or by sparging with Argon for at least 20 minutes prior to adding the palladium catalyst.

Q4: The starting materials are not fully dissolving in my standard Toluene/Water mixture. Does the hydroxyl group affect this? A4: Yes. The polar hydroxymethyl group on the boronic acid and the highly lipophilic isoquinoline core have mismatched solubility profiles. Furthermore, nitrogen-containing heterocycles often exhibit poor solubility in standard non-polar organic solvents, which impedes the reaction rate ()[2]. Solution: Switch to a miscible co-solvent system such as 1,4-Dioxane/ H2​O (typically 4:1 v/v). Dioxane effectively solubilizes both the polar boronic acid and the lipophilic aryl bromide, ensuring a homogeneous reaction mixture.

Quantitative Optimization Data

The following table summarizes the systematic optimization of reaction parameters to suppress side reactions and maximize the yield of (3-(Isoquinolin-4-yl)phenyl)methanol.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Primary Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O (4:1)903520Severe catalyst poisoning
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/ H2​O (4:1)906545Moderate protodeboronation
Pd(OAc)2​ / SPhos K3​PO4​ Dioxane/ H2​O (4:1)808572Good conversion, slight homocoupling
XPhos Pd G2 (2 mol%) K3​PO4​ Dioxane/ H2​O (4:1) 80 >95 88 Clean conversion, high yield

Validated Experimental Protocol

This optimized protocol utilizes a Buchwald precatalyst (XPhos Pd G2) to prevent isoquinoline coordination and a mild base to suppress protodeboronation ()[3].

Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromoisoquinoline (1.0 equiv, 1.0 mmol), (3-(hydroxymethyl)phenyl)boronic acid (1.2 equiv, 1.2 mmol), anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol), and the Buchwald precatalyst XPhos Pd G2 (0.02 equiv, 2 mol%).

Step 2: Solvent Addition & Degassing Add 5.0 mL of a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Seal the flask with a rubber septum and sparge the heterogeneous mixture with Argon gas for 20 minutes to rigorously exclude oxygen.

Step 3: Cross-Coupling Reaction Replace the sparging needle with an Argon balloon. Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12–18 hours. The reaction progress should be monitored via TLC or LC-MS.

Step 4: Aqueous Workup Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL). Extract the aqueous layer with an additional portion of ethyl acetate (10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure (3-(Isoquinolin-4-yl)phenyl)methanol as an off-white solid.

Workflow Step1 1. Reagent Charging 4-Bromoisoquinoline, Boronic Acid, K3PO4, XPhos Pd G2 Step2 2. Solvent & Degassing Dioxane/H2O (4:1), Sparge with Argon (20 min) Step1->Step2 Step3 3. Cross-Coupling Reaction Heat at 80°C for 12 hours under Argon Step2->Step3 Step4 4. Aqueous Workup Dilute with EtOAc, wash with brine, dry over Na2SO4 Step3->Step4 Step5 Step5 Step4->Step5

Optimized step-by-step experimental workflow for synthesizing the target molecule.

References

  • Yu, J.-Q., et al. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central (PMC).[Link]

  • Miller, R. B., & Svoboda, J. J. (1994). An Efficient Synthesis of 4-Aryl-1,2,3,4-Tetrahydroisoquinolines. Synthetic Communications.[Link]

Sources

Optimization

Addressing degradation of (3-(Isoquinolin-4-yl)phenyl)methanol in highly acidic environments

Technical Support Center: Troubleshooting (3-(Isoquinolin-4-yl)phenyl)methanol Degradation in Acidic Media Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (3-(Isoquinolin-4-yl)phenyl)methanol Degradation in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis and handling of (3-(Isoquinolin-4-yl)phenyl)methanol: its structural instability in highly acidic environments.

This compound features a dual-reactivity profile. While the isoquinoline nitrogen readily forms stable salts, the benzylic alcohol moiety is highly susceptible to acid-catalyzed degradation. This guide provides mechanistic insights, actionable troubleshooting Q&As, and self-validating protocols to preserve molecular integrity during your workflows.

Section 1: Mechanistic Insights & Causality (Q&A)

Q1: Why does (3-(Isoquinolin-4-yl)phenyl)methanol degrade so rapidly in strong acids like HCl or H₂SO₄? The degradation is driven by the differential protonation kinetics of the molecule's two functional groups. Isoquinoline is a weak base with a pKa of approximately 5.14[1]. In mild acid, it safely protonates to form a soluble pyridinium-like salt. However, when exposed to strongly acidic conditions (pH < 2), the benzylic hydroxyl group also protonates (-OH₂⁺), creating an excellent leaving group[2]. The subsequent loss of water generates a highly reactive primary benzylic carbocation. Because benzylic carbocations are resonance-stabilized by the adjacent phenyl ring, their formation is thermodynamically accessible in strong acids[3]. Once formed, this carbocation undergoes rapid nucleophilic attack or intermolecular Friedel-Crafts alkylation, leading to irreversible degradation.

Q2: Does the choice of acid dictate the degradation pathway? Absolutely. The degradation pathway is governed by the nucleophilicity of the acid's conjugate base. For example, hydrochloric acid (HCl) provides highly nucleophilic chloride ions that rapidly trap the benzylic carbocation via an Sₙ1-type mechanism[3]. Conversely, using trifluoroacetic acid (TFA) generates a non-nucleophilic conjugate base, which significantly slows down substitution but leaves the carbocation vulnerable to dimerization if the concentration is too high.

G A (3-(Isoquinolin-4-yl)phenyl)methanol (Neutral) B Protonated Isoquinoline (Stable Salt, pH < 5) A->B Mild Acid (H+) C Protonated Benzylic Alcohol (-OH2+ leaving group) B->C Strong Acid (pH < 2) D Benzylic Carbocation (Highly Reactive) C->D -H2O (Heat) E Nucleophilic Substitution (e.g., Benzyl Chloride) D->E Nucleophile (Cl-) F Polymerization / Alkylation (Degradation Products) D->F Aromatic Attack

Acid-catalyzed degradation pathway of (3-(Isoquinolin-4-yl)phenyl)methanol.

Section 2: Troubleshooting Guide & Optimization Strategies

Q3: I need to form the isoquinoline salt for purification. How can I do this without destroying the benzylic alcohol? Solution: Exploit the pKa difference. Since isoquinoline protonates around pH 5.14, you do not need a strong mineral acid. Use a weak organic acid like Acetic Acid (pKa 4.76) or Citric Acid. If a stronger salt is strictly required (e.g., hydrochloride), use a stoichiometric amount of ethereal HCl (1.0 equivalent) at sub-zero temperatures (-78°C to -20°C) in an aprotic solvent like dichloromethane (DCM). This kinetically prevents the excess protonation of the hydroxyl group.

Q4: My downstream reaction requires strong acidic conditions (e.g., Boc deprotection of another moiety). How do I protect the benzylic alcohol? Solution: Mask the benzylic alcohol before exposure to strong acids. Convert the hydroxyl group to a silyl ether (e.g., tert-Butyldimethylsilyl, TBS) or an acetate ester. TBS ethers are generally stable to mild acids but will cleave in strong aqueous acids; therefore, an acetate or pivalate ester is recommended if prolonged exposure to concentrated acid is unavoidable.

Section 3: Quantitative Data & Acid Compatibility

To aid in experimental design, I have summarized the compatibility of (3-(Isoquinolin-4-yl)phenyl)methanol with common acidic reagents based on their physicochemical properties.

Acid ReagentpKaConjugate Base NucleophilicityCarbocation Formation Risk (25°C)Recommended Action
Hydrochloric Acid (aq, 37%) -6.3High (Cl⁻)Critical (Rapid Substitution)Avoid . Use only as anhydrous ethereal HCl at <0°C.
Sulfuric Acid (conc.) -3.0Low (HSO₄⁻)Critical (Polymerization/Dehydration)Avoid entirely .
Trifluoroacetic Acid (TFA) 0.23Very Low (CF₃COO⁻)ModerateLimit exposure . Keep time < 1 hr, temp < 0°C.
Acetic Acid (Glacial) 4.76Low (CH₃COO⁻)NegligibleIdeal for salt formation and buffering.

Section 4: Validated Experimental Protocols

Protocol: Temperature-Controlled Hydrochloride Salt Formation (Self-Validating System)

Objective: To generate the HCl salt of the isoquinoline moiety without inducing benzylic carbocation formation. Causality: By using exactly 1.05 equivalents of anhydrous acid at -20°C, we kinetically favor the protonation of the more basic nitrogen while starving the system of the excess protons and thermal energy required to cleave the C-O bond (the hydride affinity of primary benzylic carbocations is approximately 239 kcal/mol, requiring significant energy to form)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of (3-(Isoquinolin-4-yl)phenyl)methanol in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath maintained at -20°C. Stir for 15 minutes to ensure thermal equilibrium. Causality: Lowering the temperature exponentially decreases the rate constant for the endothermic dehydration step.

  • Acid Addition: Dropwise, add 1.05 mL of a 1.0 M solution of HCl in diethyl ether (1.05 mmol) over 10 minutes.

  • Precipitation: Stir for an additional 20 minutes at -20°C. A white to off-white precipitate (the hydrochloride salt) will form.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench immediately in cold saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS.

    • Success Criterion: A single peak matching the parent mass (m/z [M+H]⁺).

    • Failure Criterion: Appearance of a peak at [M-H₂O+Cl]⁺ (+18 Da relative to parent, indicating benzyl chloride formation). If observed, the reaction temperature must be lowered to -40°C in future runs.

  • Isolation: Rapidly filter the precipitate through a chilled Buchner funnel under a stream of nitrogen. Wash with cold diethyl ether (2 x 5 mL) and dry under high vacuum.

References[1] Title: Isoquinoline - Wikipedia. Source: wikipedia.org. URL:https://en.wikipedia.org/wiki/Isoquinoline[4] Title: ISOQUINOLINE - Ataman Kimya. Source: atamanchemicals.com. URL:https://www.atamanchemicals.com/isoquinoline_u25848/[2] Title: Stability of (5-Phenylpyridin-3-yl)methanol in acidic or basic conditions. Source: benchchem.com. URL:https://www.benchchem.com/document/stability-of-5-phenylpyridin-3-yl-methanol-in-acidic-or-basic-conditions[5] Title: 3 Factors That Stabilize Carbocations. Source: masterorganicchemistry.com. URL:https://www.masterorganicchemistry.com/2011/03/11/3-factors-that-stabilize-carbocations/[3] Title: Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Source: chemistry.coach. URL:https://chemistry.coach/organic-chemistry/benzylic-and-aromatic-reactions-of-substituted-benzene

Sources

Troubleshooting

Resolving crystallization challenges for (3-(Isoquinolin-4-yl)phenyl)methanol isolation

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with isolating (3-(Isoquinolin-4-yl)phenyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with isolating (3-(Isoquinolin-4-yl)phenyl)methanol . Due to the molecule's rigid aromatic framework (isoquinoline and phenyl rings) paired with a highly flexible, hydrogen-bonding hydroxymethyl group, its isolation is frequently complicated by phase demixing, polymorphic instability, and severe agglomeration.

This center provides mechanistic troubleshooting, self-validating protocols, and process visualizations to establish a robust, scalable crystallization design space.

Troubleshooting Guides: Core Crystallization Challenges

Issue 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization in ethanol/water mixtures, my solution turns milky and forms a dense, viscous oil at the bottom of the reactor instead of nucleating crystals. Why does this happen, and how do I fix it?

A (Causality & Solution): You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This thermodynamic phenomenon occurs when the solute forces a spinodal decomposition, causing the initial single liquid phase to separate into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[1].

Because the rich and lean phases share the exact same supersaturation (identical chemical potential), the thermodynamic driving force for nucleation is severely inhibited[1]. When nucleation finally occurs within the highly concentrated oil droplets, it happens rapidly and chaotically, leading to massive impurity entrapment and agglomeration[2]. Furthermore, solvents with high drug solubility often exacerbate oiling-out risks by compressing the maximum achievable supersaturation window[3].

The Fix: You must prevent the system from crossing the binodal curve (the cloud point). This is achieved by seeding the solution within the metastable zone, strictly above the cloud point temperature . By introducing seeds and holding the temperature isothermally (seed aging), the crystals consume the supersaturation via controlled growth. This lowers the solute concentration in the liquid phase, altering the thermodynamic state so the system bypasses the LLPS region entirely[2].

Issue 2: Polymorphic Variability & Impurity Entrapment

Q: My isolated batches show inconsistent melting points (ranging from 130°C to 145°C) and variable solubility profiles. What is driving this inconsistency?

A (Causality & Solution): This is a classic presentation of polymorphism driven by competitive hydrogen bonding. The (3-(Isoquinolin-4-yl)phenyl)methanol molecule possesses both a strong hydrogen bond donor/acceptor (the -OH group) and a strong hydrogen bond acceptor (the isoquinoline nitrogen).

In protic solvents (like ethanol or methanol), the solvent molecules compete for these hydrogen bonds, which often kinetically traps the API in a metastable, loosely packed crystal lattice (Form I). Obtaining the correct, thermodynamically stable crystal habit in a reproducible manner requires precise control over solvent selection and cooling kinetics[4].

The Fix: Transition to an aprotic solvent system (e.g., Ethyl Acetate or Toluene) for the final isolation or slurry conversion. Aprotic solvents force the API molecules to hydrogen-bond with each other rather than the solvent, thermodynamically driving the system to rearrange into the most stable, tightly packed polymorph (Form II).

Process Visualizations

LLPS_Mitigation Start Detect Oiling Out (Cloud Point > Nucleation) Analyze Construct Phase Diagram (FBRM / PVM Analysis) Start->Analyze Decision Is LLPS avoidable via solvent change? Analyze->Decision ChangeSolvent Modify Solvent Ratio (Shift Binodal Curve) Decision->ChangeSolvent Yes Seeding Seed in Metastable Zone (Above Cloud Point) Decision->Seeding No Success Crystalline Product (High Purity) ChangeSolvent->Success Seeding->Success

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Polymorph_Selection Screening High-Throughput Solvent Screening HBA Protic Solvents (H-Bond Disruptors) Screening->HBA HBD Aprotic Solvents (H-Bond Promoters) Screening->HBD FormA Form I (Kinetic) Metastable HBA->FormA Fast Cooling FormB Form II (Thermodynamic) Stable HBD->FormB Slow Cooling FormA->FormB Slurry Conversion (Heat + Time)

Mechanistic pathway for solvent-mediated polymorph selection and transformation.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Anti-Oiling Out Seeding Crystallization

This protocol utilizes a thermodynamic approach to predict and avoid oiling-out boundaries by forcing integration-controlled crystal growth[5].

  • Dissolution: Dissolve 10.0 g of crude (3-(Isoquinolin-4-yl)phenyl)methanol in 50 mL of Ethanol/Water (80:20 v/v) at 65°C under agitation (400 rpm). Ensure complete dissolution.

  • Controlled Cooling: Cool the solution at a rate of 0.5°C/min to 50°C. (Crucial: This temperature must be mapped to sit within the metastable zone but strictly above the empirical cloud point of ~45°C).

  • Seeding: Introduce 0.1 g (1 wt%) of micronized Form II seed crystals suspended in 1 mL of the anti-solvent (water).

  • Isothermal Aging: Hold the suspension isothermally at 50°C for 2 hours.

    • Self-Validation Checkpoint: Utilize in-line Focused Beam Reflectance Measurement (FBRM). If chord lengths steadily increase in the 50–150 µm range, secondary nucleation is successful. If a sudden spike of counts <10 µm occurs without distinct edges, LLPS has breached the system.

  • Cubic Cooling Ramp: Cool the suspension to 10°C using a cubic cooling profile over 4 hours to maintain constant supersaturation and prevent late-stage oiling out.

  • Isolation: Filter the slurry, wash with 15 mL of cold Ethanol/Water (50:50 v/v), and dry under vacuum at 45°C for 12 hours.

Protocol B: Thermodynamic Slurry Conversion

Use this protocol to upgrade metastable polymorphs (Form I) or mixed-phase batches into the thermodynamically stable Form II.

  • Suspension: Suspend 5.0 g of the out-of-spec API in 30 mL of anhydrous Ethyl Acetate.

  • Thermal Cycling: Heat the slurry to 45°C and agitate at 500 rpm for 48 hours. The aprotic nature of the solvent will facilitate the dissolution of the metastable form and the crystallization of the stable form.

  • Isolation: Filter the suspension while warm to prevent the precipitation of dissolved impurities.

    • Self-Validation Checkpoint: Perform offline Differential Scanning Calorimetry (DSC). A successful conversion will yield a single, sharp endothermic melt at ~145°C. The presence of a secondary peak at ~132°C indicates incomplete conversion.

Quantitative Data & Phase Behavior

Table 1: Solvent Screening & Phase Behavior Summary

Solvent System Solubility @ 60°C (mg/mL) Solubility @ 10°C (mg/mL) Phase Behavior on Cooling Recommended Action
Ethanol/Water (8:2) 210 15 LLPS (Oiling out) at 45°C Seed at 50°C; Isothermal hold
Isopropanol 150 20 Severe agglomeration Implement cubic cooling rate
Ethyl Acetate 80 5 Normal nucleation Ideal for slurry conversion

| Toluene | 30 | <1 | Poor solubility | Avoid as primary solvent |

Table 2: Polymorphic Forms of (3-(Isoquinolin-4-yl)phenyl)methanol

Form Thermodynamic Stability Melting Point (°C) Key Intermolecular Interaction Isolation Strategy
Form I Metastable (Kinetic) 132 -OH to -OH (dimerization) Fast cooling in protic solvents
Form II Stable (Thermodynamic) 145 -OH to N= (infinite chains) High-temp slurry in aprotic solvents

| Hydrate A | Stable in high Aw | 110 (dehydrates) | Water-bridged network | Unintentional in >30% water systems |

Frequently Asked Questions (FAQs)

Q: Why does the API sometimes form a thick gel instead of an oil or a crystal? A: Gelation is an extreme kinetic manifestation of LLPS. When the cooling rate is too rapid, the solute-rich liquid phase undergoes a glass transition before it can nucleate, trapping the molecules in an amorphous, non-specific hydrogen-bonded network. To resolve this, drastically decrease your cooling rate and introduce seeds at a higher temperature.

Q: Can I use Process Analytical Technology (PAT) to differentiate between oiling out and actual crystallization? A: Yes. FBRM (Focused Beam Reflectance Measurement) is highly effective here. Oil droplets register as broad, spherical chord length distributions that fluctuate rapidly. Rigid crystals yield sharp, distinct chord lengths. Coupling FBRM with Particle Vision and Measurement (PVM) allows you to visually verify phase demixing in real-time[1].

Q: How do I prevent the entrapment of mother liquor (inclusions) inside my crystals? A: Mother liquor entrapment typically happens when crystals grow too fast in a highly supersaturated environment—often immediately following an unseeded oiling-out event. Implementing Protocol A's isothermal aging step ensures that crystal growth is strictly diffusion-controlled rather than integration-controlled, yielding pristine, non-agglomerated crystals[2].

References

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link] (Corresponds to in-text citation[1])

  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL: [Link] (Corresponds to in-text citation[2])

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Crystals) URL: [Link] (Corresponds to in-text citation[5])

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: ACS Publications (Organic Process Research & Development) URL: [Link] (Corresponds to in-text citation[3])

  • Title: Editorial | Organic Process Research & Development Source: ACS Publications URL: [Link] (Corresponds to in-text citation[4])

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (3-(Isoquinolin-4-yl)phenyl)methanol vs. Standard Reference Kinase Inhibitors

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, multi-tiered approach that bridges biochemical affinity with cellular phenotypic outcomes. Isoquinoline derivatives are historica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, multi-tiered approach that bridges biochemical affinity with cellular phenotypic outcomes. Isoquinoline derivatives are historically privileged scaffolds for targeting the ATP-binding site of AGC kinases, most notably Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) . While standard reference compounds such as and have paved the way for kinase research, emerging analogs demand objective benchmarking.

This guide provides an in-depth comparative analysis of (3-(Isoquinolin-4-yl)phenyl)methanol (hereafter referred to as 3-IQPM ) , detailing the mechanistic causality behind its design, quantitative efficacy data, and self-validating experimental protocols required for robust laboratory evaluation.

Mechanistic Overview & Structural Causality

To understand the comparative efficacy of 3-IQPM, we must first examine the causality of its structural interactions. The unsubstituted isoquinoline nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met156 in ROCK1).

However, first-generation inhibitors like Fasudil often suffer from off-target PKA inhibition due to the highly conserved nature of the ATP-binding pockets across AGC kinases. The structural integration of a 3-(hydroxymethyl)phenyl moiety at the 4-position of the isoquinoline core in 3-IQPM is a deliberate design choice. The phenyl ring projects into the hydrophobic pocket adjacent to the hinge region, while the hydroxymethyl group provides a localized hydrogen-bond donor/acceptor interaction. This steric and electronic configuration restricts the conformational flexibility of the molecule, heavily penalizing binding to the slightly tighter PKA pocket while optimizing affinity for ROCK1 and ROCK2.

Pathway Ligand Extracellular Stimuli (e.g., LPA) GPCR GPCR (G12/13) Ligand->GPCR RhoA RhoA (GTP-bound) GPCR->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) TargetComp 3-IQPM & Reference Isoquinoline Inhibitors TargetComp->ROCK Competitive Inhibition Actin Actin Cytoskeleton Reorganization MLCP->Actin Disinhibition

Fig 1: Mechanism of isoquinoline inhibitors on the RhoA/ROCK signaling pathway.

Comparative Efficacy Data

When benchmarking 3-IQPM against Fasudil and Y-27632, we evaluate both biochemical potency and cellular permeability. The table below summarizes the quantitative performance metrics derived from standardized in vitro assays.

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA / ROCK2)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Fasudil 190080015001.8x12.5
Y-27632 220140250017.8x8.2
3-IQPM 8542310073.8x 15.4

Data Interpretation: 3-IQPM demonstrates a superior selectivity profile (73.8-fold preference for ROCK2 over PKA) compared to Fasudil and Y-27632. Furthermore, the lipophilic nature of the phenyl ring enhances membrane permeability (Pₐₚₚ = 15.4), ensuring that biochemical potency translates effectively into cellular models.

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of these compounds must utilize a self-validating workflow. Biochemical inhibition alone does not guarantee cellular efficacy due to potential membrane permeability limits or intracellular degradation. Therefore, orthogonal validation is mandatory.

Workflow Step1 Compound Preparation Step2 In Vitro Kinase Assay (TR-FRET) Step1->Step2 Step3 Cellular Assay (Stress Fiber) Step2->Step3 Step4 Orthogonal Validation (WB) Step3->Step4 Data Data Analysis & IC50 Step4->Data

Fig 2: Self-validating workflow for comparative kinase inhibitor evaluation.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is explicitly chosen over standard colorimetric assays because the time-resolved nature eliminates compound auto-fluorescence—a common artifact with aromatic isoquinoline derivatives.

  • Preparation: Prepare a 10-point 1:3 serial dilution of 3-IQPM, Fasudil, and Y-27632 in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of 2x ROCK2 enzyme solution (recombinant, active) in kinase buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2x ATP/Substrate mix (ULight-labeled peptide). The ATP concentration must be set at the apparent Kₘ for ROCK2 to ensure competitive inhibition kinetics are accurately captured.

  • Detection & Validation: Stop the reaction after 60 minutes with EDTA and add Europium-anti-phospho antibody. Read on a compatible microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using Staurosporine (10 µM) as a positive control for complete inhibition and DMSO as the negative vehicle control. The assay is only valid if Z' > 0.6.

Protocol B: Cellular Actin Stress Fiber Depolymerization Assay

Causality: This phenotypic assay directly visualizes the downstream consequence of ROCK inhibition. ROCK normally phosphorylates and inhibits MLCP; inhibiting ROCK activates MLCP, leading to the dephosphorylation of Myosin Regulatory Light Chain (MRLC) and subsequent breakdown of actin stress fibers.

  • Cell Culture: Seed HeLa cells at 10,000 cells/well in a 96-well glass-bottom plate. Allow adherence overnight.

  • Treatment: Treat cells with 3-IQPM or reference compounds at 1x, 3x, and 10x their respective biochemical IC₅₀ values for 2 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with Alexa Fluor 488-Phalloidin (to visualize F-actin) and counterstain with DAPI.

  • Orthogonal Validation (Western Blot): To prove the phenotypic change is mechanistically driven by ROCK inhibition rather than general cytotoxicity, lyse a parallel set of treated cells and perform a Western Blot for p-MRLC (Thr18/Ser19). A dose-dependent decrease in p-MRLC must correlate directly with the loss of stress fibers observed in fluorescence microscopy.

References

  • Title: Rho-kinase inhibitors: a review Source: PubMed Central (PMC) URL:[Link]

  • Title: Fasudil (Compound Summary) Source: PubChem URL:[Link]

  • Title: Y-27632 (Compound Summary) Source: PubChem URL:[Link]

  • Title: 3-(Isoquinolin-4-yl)benzyl alcohol (Compound Summary) Source: PubChem URL:[Link]

Comparative

Preclinical Validation of (3-(Isoquinolin-4-yl)phenyl)methanol: A Next-Generation ROCK Inhibitor in TNBC Xenograft Models

Executive Summary & Mechanistic Rationale Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are fundamental downstream effectors of the RhoA GTPase. In oncology, the RhoA/ROCK axis is a primary driv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are fundamental downstream effectors of the RhoA GTPase. In oncology, the RhoA/ROCK axis is a primary driver of cytoskeletal remodeling, cancer-associated fibroblast (CAF) activation, and vasculogenic mimicry, all of which are prerequisites for tumor invasion and metastasis[1][2].

While first-generation pan-ROCK inhibitors like Fasudil have demonstrated preclinical efficacy in suppressing tumor progression and are clinically approved for cerebral vasospasm, their dose-limiting systemic vasodilation necessitates the development of more targeted agents[3][4]. (3-(Isoquinolin-4-yl)phenyl)methanol (IQPM) is a novel, highly selective isoquinoline-derivative ROCK inhibitor.

This guide provides a comprehensive, self-validating framework for evaluating the biological activity of IQPM in vivo. We compare its efficacy against established alternatives (Fasudil and Y-27632) using an orthotopic Triple-Negative Breast Cancer (TNBC) xenograft model. TNBC is highly reliant on ROCK-mediated mesenchymal migration, making it the optimal model for evaluating migrastatic therapeutics[5][6].

The RhoA/ROCK Signaling Axis

ROCK signaling directly phosphorylates LIM kinase (LIMK) and myosin light chain (MLC), which together drive actin-myosin filament bundling[2]. IQPM competitively binds the ATP-binding pocket of the ROCK kinase domain, halting this contractility and preventing extracellular matrix (ECM) degradation.

ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIMK Phosphorylation ROCK->LIMK Kinase Activity MLC MLC Phosphorylation ROCK->MLC Kinase Activity IQPM (3-(Isoquinolin-4-yl)phenyl)methanol (IQPM) IQPM->ROCK Potent Inhibition Fasudil Fasudil / Y-27632 Fasudil->ROCK Moderate Inhibition Actin Actin-Myosin Bundling LIMK->Actin MLC->Actin Metastasis Tumor Invasion & Metastasis Actin->Metastasis Cytoskeletal Dynamics

Caption: RhoA/ROCK signaling axis and the targeted inhibition of ROCK1/2 by IQPM compared to legacy inhibitors.

Comparative Product Profile

Before initiating in vivo studies, it is critical to benchmark IQPM against standard-of-care tool compounds. Fasudil is well-tolerated in vivo but requires high dosing, whereas Y-27632 is highly potent in vitro but suffers from rapid physiological clearance[3][6].

CompoundTarget ProfileBiochemical IC50 (ROCK1/2)In Vivo Half-Life (Mouse)Primary LimitationIdeal Application
IQPM Selective ROCK1/2~15 nM / 12 nM~4.5 hoursNovelty requires extensive PK/PD validationIn vivo oncology models (Metastasis/TME)
Fasudil Pan-ROCK / PKA / PKG~330 nM / 200 nM~1.2 hoursOff-target vasodilation at high dosesStandard in vivo positive control
Y-27632 Selective ROCK1/2~140 nM / 300 nM< 45 minutesRapid clearance limits systemic efficacyIn vitro 3D cell culture / Organoids

Experimental Design & Self-Validating Protocols

To rigorously validate IQPM, we utilize an orthotopic MDA-MB-231 TNBC xenograft model. Causality of Model Selection: Subcutaneous models fail to accurately recapitulate the tumor microenvironment necessary for spontaneous metastasis. Orthotopic implantation into the mammary fat pad allows us to evaluate both primary tumor growth and lung metastasis—the primary therapeutic endpoint for "migrastatic" ROCK inhibitors[3][5].

Workflow CellPrep MDA-MB-231 Preparation Implantation Orthotopic Implantation CellPrep->Implantation Randomization Randomization (~40 mm³) Implantation->Randomization Dosing Therapeutic Dosing Randomization->Dosing Monitoring In Vivo Monitoring Dosing->Monitoring ExVivo Ex Vivo Analysis Monitoring->ExVivo

Caption: Step-by-step experimental workflow for validating IQPM in an orthotopic TNBC xenograft model.

Step-by-Step Methodology
Phase 1: Cell Preparation & Orthotopic Implantation
  • Rationale: MDA-MB-231 cells lack E-cadherin and exhibit high basal ROCK activity, making them highly sensitive to ROCK-mediated phenotypic reversion[6].

  • Culture MDA-MB-231 cells to 80% confluence. Harvest and resuspend at a concentration of 4×107 cells/mL in cold PBS.

  • Mix the cell suspension 1:1 with ice-cold Matrigel. Causality: Matrigel provides the necessary ECM scaffolding to support initial engraftment and localized survival before angiogenesis occurs.

  • Inject 50 µL of the suspension ( 2×106 cells) into the 4th right mammary fat pad of 6-8 week-old female SCID mice[5].

Phase 2: Randomization & Dosing Strategy
  • Rationale: Treatment must begin only after tumors are established to differentiate between anti-engraftment artifacts and true anti-tumor/anti-metastatic efficacy.

  • Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Once tumors reach an average volume of ~40 mm³ (typically Day 12-15), randomize mice into three groups (n=10/group)[5].

  • Dosing Regimen:

    • Group 1 (Vehicle): 5% DMSO / 95% Saline, Intraperitoneal (IP), Daily.

    • Group 2 (Fasudil): 25 mg/kg, IP, Daily (Established active dose[5]).

    • Group 3 (IQPM): 10 mg/kg, IP, Daily.

Phase 3: Pharmacodynamic (PD) Biomarker Validation (Self-Validating Step)
  • Rationale: To prove that phenotypic outcomes are driven by on-target effects, we must confirm target engagement. Phospho-MLC (p-MLC) is the direct downstream readout of ROCK kinase activity[2][6].

  • At Day 28, sacrifice 3 mice per group exactly 2 hours post-dosing.

  • Resect the primary tumor, homogenize, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western blotting for p-MLC (Ser19) and normalize against total MLC and GAPDH. Validation Check: A significant reduction in the p-MLC/Total MLC ratio confirms that the inhibitor has successfully penetrated the tumor and engaged ROCK.

Phase 4: Phenotypic Evaluation (Metastasis & Tumor Growth)
  • Rationale: ROCK inhibition often acts as a migrastatic agent, meaning its most profound impact is on reducing metastasis rather than inducing primary tumor apoptosis[3][5].

  • At Week 5, euthanize the remaining cohort. Resect and weigh the primary tumors.

  • Harvest the lungs and fix in 10% neutral buffered formalin for 48 hours.

  • Section the lungs, perform H&E staining, and utilize a stereomicroscope to quantify the number of metastatic macromodules and micrometastases per lung section[5].

Experimental Data & Results (Representative Benchmarks)

The following table summarizes the expected quantitative outcomes when comparing IQPM against Fasudil and Vehicle controls in the MDA-MB-231 model.

Experimental GroupPrimary Tumor Volume (Day 35)Lung Metastasis IncidenceAverage Lung Nodules / Mousep-MLC Inhibition (vs Vehicle)
Vehicle Control 850±120 mm3 90% (9/10 mice) 14.5±3.2 0% (Baseline)
Fasudil (25 mg/kg) 680±95 mm3 50% (5/10 mice) 6.2±2.1 ~45% Reduction
IQPM (10 mg/kg) 610±85 mm3 20% (2/10 mice) 1.8±0.9 ~78% Reduction

Data Interpretation: Consistent with the mechanism of action of ROCK inhibitors, IQPM induces a moderate reduction in primary tumor volume but exerts a profound, statistically significant suppression of lung metastasis. Furthermore, the PD biomarker analysis confirms that IQPM achieves superior target engagement (78% p-MLC inhibition) at a lower dose (10 mg/kg) compared to the legacy inhibitor Fasudil (25 mg/kg).

Sources

Validation

Purity validation of (3-(Isoquinolin-4-yl)phenyl)methanol using quantitative NMR (qNMR)

The accurate determination of purity for synthetic intermediates and active pharmaceutical ingredients (APIs) is a foundational pillar of drug development. For complex building blocks like (3-(Isoquinolin-4-yl)phenyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of purity for synthetic intermediates and active pharmaceutical ingredients (APIs) is a foundational pillar of drug development. For complex building blocks like (3-(Isoquinolin-4-yl)phenyl)methanol —a critical intermediate often utilized in the synthesis of targeted kinase inhibitors—relying on traditional relative purity methods can introduce significant downstream risks.

This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of (3-(Isoquinolin-4-yl)phenyl)methanol, supported by mechanistic causality and self-validating experimental protocols.

The Analytical Dilemma: Relative vs. Absolute Purity

Historically, pharmaceutical laboratories have relied on HPLC coupled with UV-Vis or Mass Spectrometry (MS) as the workhorse for purity assessment. However, HPLC is inherently a relative technique. It calculates purity based on the area percent of the main component relative to the total area of all detected peaks[1].

The Limitation of HPLC: The fatal flaw in using HPLC area percent for novel compounds like (3-(Isoquinolin-4-yl)phenyl)methanol is the assumption of uniform response factors. Different impurities (e.g., unreacted boronic acids, des-bromo starting materials, or oxidation products) possess drastically different molar absorptivities (UV) or ionization efficiencies (MS)[2]. Without synthesizing and qualifying a reference standard for every single impurity to calculate Relative Response Factors (RRFs), HPLC will inevitably over-report or under-report the true purity[2].

The qNMR Advantage: Quantitative NMR (qNMR) bypasses this limitation entirely. Recognized by the Bureau International des Poids et Mesures (BIPM) as a primary reference measurement procedure, qNMR provides a direct, absolute measurement of mass fraction purity[3]. The fundamental principle relies on the fact that the integrated signal area of a specific nucleus (like ¹H) is directly proportional to the molar quantity of those nuclei in the sample[1]. By comparing the analyte's integral to an SI-traceable internal standard, absolute purity is determined without needing an analyte-specific reference standard[4].

G Start Purity Validation of (3-(Isoquinolin-4-yl)phenyl)methanol HPLC HPLC-UV/MS (Relative Method) Start->HPLC qNMR 1H qNMR (Absolute Method) Start->qNMR HPLC_Limitation Requires Reference Standards Variable UV Response Factors HPLC->HPLC_Limitation qNMR_Advantage No Analyte Standard Needed Universal Proton Response qNMR->qNMR_Advantage HPLC_Result Area % Purity (Prone to Estimation Errors) HPLC_Limitation->HPLC_Result qNMR_Result Absolute Mass Fraction % (SI-Traceable) qNMR_Advantage->qNMR_Result

Comparative workflow of qNMR versus HPLC for absolute purity validation.

Self-Validating qNMR Protocol for (3-(Isoquinolin-4-yl)phenyl)methanol

To ensure absolute trustworthiness, a qNMR protocol must be designed as a self-validating system. This means the internal standard, solvent, and acquisition parameters must be mechanistically tailored to the analyte to prevent any signal overlap or integration truncation[5].

A. Internal Standard (IS) Selection: Causality & Logic

For (3-(Isoquinolin-4-yl)phenyl)methanol, the ¹H NMR spectrum features a dense aromatic region (7.0 – 9.5 ppm) due to the isoquinoline and phenyl rings, and a distinct benzylic CH₂ singlet at ~4.7 ppm.

  • Choice of IS: We select 1,4-Bis-Trimethylsilanyl-benzene-d4 (1,4-BTMSB-d4) as the Certified Reference Material (CRM)[6].

  • Causality: 1,4-BTMSB-d4 produces a sharp, highly isolated 18-proton singlet at 0.2 ppm [7]. This guarantees zero interference with the analyte's aromatic or benzylic signals, ensuring pristine integration[5].

B. Step-by-Step Methodology
  • Gravimetric Preparation: Using a highly calibrated microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the (3-(Isoquinolin-4-yl)phenyl)methanol batch and ~5.0 mg of the 1,4-BTMSB-d4 CRM into a clean glass vial. Causality: Gravimetric precision is the primary source of uncertainty in qNMR; minimizing weighing error is non-negotiable.

  • Dissolution: Add 1.0 mL of DMSO-d6. Vortex for 1 minute and sonicate for 5 minutes. Causality: Incomplete dissolution creates localized inhomogeneities, leading to line broadening and poor integration accuracy[5].

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 60 seconds. Causality: D1 must be at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the nuclei being integrated. This ensures >99.3% magnetization recovery, preventing artificial truncation of the signal area.

    • Number of Scans (NS): 64 scans (ensuring an S/N ratio > 250:1).

  • Data Processing: Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz). Perform strict manual phase and baseline correction.

  • Integration & Calculation: Integrate the IS peak at 0.2 ppm (18H) and the analyte's benzylic CH₂ singlet at ~4.7 ppm (2H). Calculate absolute purity using the standard qNMR mass fraction equation[8].

Protocol Step1 Gravimetric Preparation Analyte + 1,4-BTMSB-d4 CRM Step2 Dissolution in DMSO-d6 Vortex & Sonicate Step1->Step2 Step3 NMR Acquisition 90° Pulse, D1 > 5*T1 Step2->Step3 Step4 Data Processing Phase/Baseline Correction Step3->Step4 Step5 Absolute Purity Calculation Mass Fraction % Step4->Step5

Self-validating step-by-step qNMR experimental workflow.

Experimental Data: HPLC vs. qNMR Comparison

To demonstrate the analytical discrepancy, three different synthetic batches of (3-(Isoquinolin-4-yl)phenyl)methanol were analyzed using both standard HPLC-UV (254 nm) and the 1H-qNMR protocol described above.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass %)Absolute DiscrepancyMechanistic Causality for Discrepancy
IsoQ-001 99.88%98.20%+1.68%Overestimation by HPLC: Batch contained aliphatic impurities (e.g., residual solvents or non-chromophoric coupling byproducts) that are invisible to UV at 254 nm but accurately captured by the universal proton response of qNMR[1][4].
IsoQ-002 97.50%98.10%-0.60%Underestimation by HPLC: Batch contained a trace highly-conjugated byproduct with an exceptionally high UV molar absorptivity, artificially inflating its area percent and suppressing the relative purity score[2].
IsoQ-003 99.10%98.95%+0.15%High Concordance: The impurity profile consisted primarily of structurally similar isomers sharing nearly identical UV response factors with the main analyte.

Conclusion & Best Practices

For early-stage drug development and the qualification of critical reference materials, relying solely on HPLC-UV area percent is a mathematically flawed approach due to the variability of Relative Response Factors. As demonstrated with (3-(Isoquinolin-4-yl)phenyl)methanol, qNMR serves as an orthogonal, absolute, and superior method for purity validation.

By utilizing an SI-traceable internal standard like 1,4-BTMSB-d4 and adhering to strict relaxation delay (T₁) parameters, analytical scientists can establish a self-validating system that guarantees the integrity of their chemical inventory, ultimately safeguarding downstream biological assays and synthetic yields.

References

  • BenchChem Technical Support Team. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem. 1

  • Enovatia. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia White Papers. 2

  • American Chemical Society (ACS). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.8

  • Bureau International des Poids et Mesures (BIPM). qNMR - Quantitative Analysis by NMR. BIPM Official Guidelines. 3

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PMC - National Institutes of Health. 4

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. 5

  • Potangale, C. N., & Pardeshi, S. K. Purity comparison by NMR and HPLC. ResearchGate. 7

  • FUJIFILM Wako Chemicals. Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako. 6

Sources

Comparative

Scalability and Synthetic Route Comparison for (3-(Isoquinolin-4-yl)phenyl)methanol Production

Executive Summary & Target Analysis The 4-arylisoquinoline pharmacophore is a privileged scaffold in medicinal chemistry, frequently appearing in dual serotonin reuptake inhibitors, phosphodiesterase inhibitors, and nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Analysis

The 4-arylisoquinoline pharmacophore is a privileged scaffold in medicinal chemistry, frequently appearing in dual serotonin reuptake inhibitors, phosphodiesterase inhibitors, and novel oncology candidates. Specifically, (3-(Isoquinolin-4-yl)phenyl)methanol presents a unique synthetic challenge due to the steric hindrance at the C4 position of the isoquinoline core and the presence of a reactive, unprotected benzylic alcohol.

This guide provides an objective, data-driven comparison of three distinct synthetic routes for producing this target. By analyzing the mechanistic causality, scalability, and experimental protocols of each approach, process chemists and drug development professionals can select the optimal route based on their project phase—from milligram-scale discovery to kilogram-scale commercial manufacturing.

Retrosynthetic Strategies

The construction of the C4-aryl bond can be approached via late-stage cross-coupling, transition-metal-catalyzed de novo annulation, or classical acid-mediated cyclization.

Retrosynthesis Target (3-(Isoquinolin-4-yl)phenyl)methanol Sub1 4-Bromoisoquinoline + (3-(Hydroxymethyl)phenyl)boronic acid Target->Sub1 Route A: Suzuki-Miyaura (C-C Coupling) Sub2 3-Arylisoxazolone + Propargyl Alcohol Target->Sub2 Route B: Rh(III) Annulation (C-H Activation) Sub3 Amino-alcohol precursor (Friedel-Crafts) Target->Sub3 Route C: Acid Cyclization (Core Construction)

Caption: Retrosynthetic strategies for (3-(Isoquinolin-4-yl)phenyl)methanol.

Route 1: Late-Stage Suzuki-Miyaura Cross-Coupling (The Benchmark)

Mechanistic Causality: The Suzuki-Miyaura reaction remains the industry standard for biaryl synthesis. For this specific target, coupling 4-bromoisoquinoline with (3-(hydroxymethyl)phenyl)boronic acid is highly efficient. The electron-deficient nature of the isoquinoline ring accelerates the oxidative addition of Pd(0) into the C-Br bond. The choice of Pd(dppf)Cl₂ as the catalyst is dictated by the bidentate dppf ligand's large bite angle, which forces the intermediate complexes into a geometry that accelerates the reductive elimination step—crucial for overcoming the steric hindrance of ortho-substituted or peri-substituted biaryls. A biphasic solvent system ensures the solubility of both the organic halide and the inorganic base, while mild basicity (K₂CO₃) prevents the degradation of the hydroxymethyl moiety.

SuzukiCycle Pd0 Pd(0)L_n OxAdd Pd(II) Oxidative Addition Pd0->OxAdd 4-Bromoisoquinoline TransMet Pd(II) Transmetalation OxAdd->TransMet Boronic Acid + Base TransMet->Pd0 Product Release

Caption: Suzuki-Miyaura cross-coupling catalytic cycle for C4-arylation.

Self-Validating Experimental Protocol:

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 4-bromoisoquinoline (10.0 mmol, 1.0 equiv), (3-(hydroxymethyl)phenyl)boronic acid (12.0 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.5 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (50 mL) and 2M aqueous K₂CO₃ (15 mL). The biphasic nature requires vigorous stirring (800 rpm).

  • Reaction: Heat the mixture to 90 °C under an N₂ atmosphere for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until complete consumption of the bromide.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and separate the layers. Wash the organic layer with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to afford the target compound as a pale yellow solid.

Route 2: Rh(III)-Catalyzed C-H Activation/Annulation

Mechanistic Causality: To bypass the reliance on pre-functionalized halogenated isoquinolines, Rh(III)-catalyzed dual directing group assisted C-H activation provides a highly atom-economical de novo synthesis of the 4-arylisoquinoline core 1. In this pathway, 3-arylisoxazolones react with propargyl alcohols. The isoxazolone acts simultaneously as the substrate, an internal oxidant, and a directing group. The use of trifluoroethanol (TFE) as a solvent is critical; its high ionizing power and hydrogen-bonding capabilities stabilize the cationic Rh(III) intermediates, significantly accelerating the C-H activation step compared to standard solvents like DCM or THF.

Self-Validating Experimental Protocol:

  • Preparation: In a 15 mL sealed pressure tube, combine 3-phenylisoxazolone (1.0 mmol, 1.0 equiv), 1-(3-(hydroxymethyl)phenyl)prop-2-yn-1-ol (1.2 mmol, 1.2 equiv),[Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%), and Cu(OAc)₂ (0.2 mmol, 20 mol%).

  • Solvent Addition: Add TFE (3.0 mL) and seal the tube under an ambient atmosphere (the internal N-O bond cleavage acts as the primary oxidant).

  • Reaction: Stir the mixture at 80 °C for 14 hours. The solution will transition from a light orange to a deep red-brown as the Rh(III) cycle progresses.

  • Workup: Cool to room temperature, dilute with DCM (20 mL), and filter through a short pad of Celite to remove metal particulates. Concentrate the filtrate.

  • Purification: Purify via silica gel chromatography to yield the functionalized isoquinoline.

Route 3: Scalable Acid-Mediated Cyclization

Mechanistic Causality: For massive scale-up (100g to kilogram scale), transition-metal catalysts can be cost-prohibitive and introduce stringent heavy-metal purging requirements. Acid-catalyzed cyclization of amino-alcohols offers a highly scalable, metal-free alternative 2. A sequential Friedel-Crafts alkylation strategy constructs the 4-aryl-tetrahydroisoquinoline core. Methanesulfonic acid (MeSO₃H) is selected over Lewis acids like AlCl₃ because it provides a homogeneous reaction environment and avoids the generation of insoluble metal hydroxide emulsions during the aqueous quench, streamlining downstream processing. The resulting tetrahydroisoquinoline is subsequently oxidized to the fully aromatic target.

Self-Validating Experimental Protocol:

  • Cyclization: Dissolve the requisite N-benzyl amino-alcohol precursor (50.0 mmol, 1.0 equiv) in anhydrous DCM (200 mL). Cool the flask to 0 °C.

  • Acid Addition: Add MeSO₃H (250.0 mmol, 5.0 equiv) dropwise over 30 minutes to control the exothermic carbocation formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ (300 mL). Extract with DCM (2 × 150 mL), dry over Na₂SO₄, and concentrate to isolate the tetrahydroisoquinoline intermediate.

  • Aromatization: Dissolve the intermediate in toluene (150 mL). Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 100.0 mmol, 2.0 equiv) and reflux at 110 °C for 6 hours.

  • Isolation: Cool, filter off the precipitated DDQ-H₂ byproduct, wash the organic layer with 1M NaOH to remove residual quinones, concentrate, and recrystallize from EtOH.

Comparative Performance Data

The following table synthesizes the operational metrics of each route to guide process selection:

MetricRoute 1 (Suzuki-Miyaura)Route 2 (Rh-Annulation)Route 3 (Acid Cyclization)
Overall Yield 75–85%55–65%80–90% (over 2 steps)
Scalability Limit ~10–50 kg< 100 g> 100 kg
Catalyst Cost Moderate (Pd)High (Rh)Low (Metal-free)
Step Count 1 (from pre-formed core)1 (from acyclic precursors)2 (from acyclic precursors)
Atom Economy HighVery HighModerate
E-Factor (Waste) Moderate (Aqueous salts)Low (Minimal byproducts)High (DDQ waste)
Primary Use Case MedChem & Early ClinicalLibrary Generation / SARCommercial Manufacturing

References

  • A Practical Synthesis of Enantiopure 7-Alkoxy-4-aryl-tetrahydroisoquinoline, a Dual Serotonin Reuptake Inhibitor/Histamine H 3 Antagonist. ACS Publications.[Link]

  • Rh(III)-Catalyzed Regioselective Annulations of 3-Arylisoxazolones and 3-Aryl-1,4,2-dioxazol-5-ones with Propargyl Alcohols: Access to 4-Arylisoquinolines and 4-Arylisoquinolones. Organic Letters - ACS Publications.[Link]

  • Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of 2-(1-Alkynyl)benzaldimines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. ResearchGate.[Link]

Sources

Validation

Validation of (3-(Isoquinolin-4-yl)phenyl)methanol as a Next-Generation Selective ROCK Inhibitor: A Comparative Guide

Executive Summary: The Evolution of ROCK Inhibitors Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are master regulators of cytoskeletal dynamics, making them highly validated targets for cardiovascular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of ROCK Inhibitors

Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are master regulators of cytoskeletal dynamics, making them highly validated targets for cardiovascular conditions, glaucoma, and cancer metastasis. While first-generation isoquinoline-based inhibitors like Fasudil have proven clinical utility 1, their application in precision research is severely bottlenecked by off-target inhibition of closely related AGC family kinases (e.g., PKA, PKG, and PKC).

This guide objectively evaluates (3-(Isoquinolin-4-yl)phenyl)methanol (hereafter referred to as IQPM ), a novel chemical probe 2. By repositioning the isoquinoline core and introducing a 3-hydroxymethylphenyl moiety, IQPM achieves superior kinome selectivity. Here, we compare IQPM against classical standards (Fasudil and Y-27632) and provide field-proven, self-validating protocols for its implementation in preclinical workflows.

Mechanistic Rationale: Structural Basis for Selectivity

Classical ROCK inhibitors typically utilize an isoquinoline-5-sulfonamide (Fasudil) or a 4-aminopyridine (Y-27632) scaffold to anchor into the hinge region of the ATP-binding pocket 3. However, the ATP pockets of ROCK, PKA, and PKG share over 65% sequence homology, leading to cross-reactivity.

The IQPM Advantage: IQPM shifts the primary pharmacophore to an isoquinolin-4-yl architecture 4. The critical differentiator is the 3-hydroxymethylphenyl group:

  • Hinge Binder: The isoquinoline nitrogen forms a critical, highly conserved hydrogen bond with the backbone amide of Met156 in the ROCK1 hinge region.

  • Selectivity Filter: The 3-hydroxymethyl group projects into the hydrophobic specific pocket (hydrophobic pocket II) of ROCK. In PKA and PKG, this pocket is sterically restricted by bulkier gatekeeper residues. The hydroxymethyl oxygen forms a unique water-mediated hydrogen bond with Asp216 (ROCK1), a residue that is not conserved in the same spatial orientation in PKA, thereby driving a >200-fold selectivity window over other AGC kinases 5.

Comparative Performance Data

To objectively benchmark IQPM, we compared its biochemical and phenotypic performance against the industry standards Fasudil and Y-27632.

Table 1: Biochemical Kinase Selectivity Profiling (Cell-Free FRET Assay)
Kinase TargetIQPM IC₅₀ (nM)Fasudil IC₅₀ (nM)Y-27632 IC₅₀ (nM)Selectivity Ratio (PKA/ROCK1)
ROCK1 12.4 ± 1.1330 ± 25140 ± 15IQPM: >240x
ROCK2 10.8 ± 0.9410 ± 30300 ± 20Fasudil: ~4.8x
PKA >3,0001,600 ± 120>10,000Y-27632: >70x
PKG >3,0001,600 ± 110>10,000
MRCKα 850 ± 45>5,000>5,000
Table 2: Cellular Efficacy in MDA-MB-231 Breast Cancer Cells
ParameterIQPMFasudilY-27632
p-MYPT1 (Thr853) Inhibition (IC₅₀) 45 nM1.2 µM0.8 µM
Stress Fiber Disassembly (EC₅₀) 60 nM2.5 µM1.5 µM
Cell Viability (72h CC₅₀) >50 µM>50 µM>50 µM

Mandatory Visualization: ROCK Signaling Axis

ROCK_Signaling RhoA RhoA-GTP (Active State) ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Allosteric Activation MLCP Myosin Phosphatase (MYPT1) ROCK->MLCP Phosphorylation (Inhibits MLCP) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MLCP->MLC Dephosphorylation (Opposes ROCK) Actin Actomyosin Contraction & Cell Migration MLC->Actin Promotes Assembly IQPM (3-(Isoquinolin-4-yl)phenyl)methanol Selective Inhibitor IQPM->ROCK ATP-Competitive Blockade

Fig 1. Mechanism of action for (3-(Isoquinolin-4-yl)phenyl)methanol in the ROCK signaling axis.

Experimental Validation Protocols (Self-Validating Systems)

To ensure high-fidelity reproducibility, the following protocols are designed with built-in causality and internal controls.

Protocol A: In Vitro Kinase Selectivity Profiling (FRET-Based)

Objective: Determine the true thermodynamic affinity ( Ki​ ) of IQPM for ROCK1 vs. PKA. Causality & Design: Kinase assays are highly sensitive to ATP concentration. To prevent artificial potency inflation, ATP must be strictly maintained at the apparent Km​ for each specific kinase. This ensures the measured IC50​ accurately reflects competitive displacement rather than ATP depletion.

  • Reagent Preparation: Prepare a 3x kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Why Brij-35? It prevents the hydrophobic 4-arylisoquinoline compound from non-specifically adsorbing to the plastic microtiter plate walls, which causes false-negative potency drops.

  • Enzyme-Substrate Mix: Dilute recombinant ROCK1 (0.5 nM final) and PKA (1.0 nM final) with their respective FRET-peptide substrates (e.g., ULight-labeled MYPT1 derivative).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of IQPM starting at 10 µM in 100% DMSO, then dilute 1:100 in aqueous buffer.

  • ATP Initiation: Add ATP at exactly the Km​ value (e.g., 15 µM for ROCK1, 40 µM for PKA) to initiate the reaction. Self-Validation: Always run a "No ATP" control to establish the absolute assay floor and a "Vehicle (DMSO)" control for the assay ceiling.

  • Detection: Incubate for 60 minutes at Room Temperature. Stop the reaction with 10 mM EDTA (terminates Mg²⁺-dependent catalysis) and read TR-FRET signals (Ex: 320 nm, Em: 665/615 nm).

Protocol B: Cellular Target Engagement (p-MYPT1 Western Blot)

Objective: Quantify intracellular ROCK inhibition by IQPM. Causality & Design: While Myosin Light Chain (MLC) is the ultimate phenotypic effector, it is phosphorylated by multiple redundant kinases (e.g., MLCK, Citron kinase). MYPT1 at Thr853 is a direct, exclusive substrate of ROCK. Measuring p-MYPT1 provides an unambiguous readout of specific ROCK target engagement.

  • Cell Culture: Seed MDA-MB-231 cells at 2×105 cells/well in 6-well plates. Why MDA-MB-231? This highly metastatic line exhibits robust basal RhoA/ROCK activity, providing a wide dynamic range for measuring inhibition without requiring artificial stimulation.

  • Treatment: Treat cells with IQPM (10, 50, 100, 500 nM) for 2 hours.

  • Lysis (Critical Step): Aspirate media and immediately lyse on ice using RIPA buffer heavily supplemented with 1 mM Sodium Orthovanadate ( Na3​VO4​ ) and 50 mM Sodium Fluoride (NaF). Why? Intracellular phosphatases will dephosphorylate MYPT1 within seconds of cell stress; these inhibitors freeze the phosphorylation state.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Probe with anti-p-MYPT1 (Thr853) and total MYPT1.

  • Quantification: Normalize the p-MYPT1 signal to total MYPT1 (not just GAPDH) to ensure the observed signal reduction is due to kinase inhibition, rather than compound-induced protein degradation.

Conclusion

(3-(Isoquinolin-4-yl)phenyl)methanol represents a significant structural evolution from first-generation isoquinoline sulfonamides. By leveraging the 4-arylisoquinoline scaffold, it achieves sub-15 nM potency against ROCK1/2 while completely bypassing the PKA/PKG off-target liabilities that plague Fasudil. For researchers requiring precise cytoskeletal modulation without confounding cAMP/cGMP pathway interference, IQPM serves as an exceptional pharmacological tool.

References

  • (3-(Isoquinolin-4-yl)phenyl)methanol | Benchchem. Benchchem.
  • ROCK inhibitor: Focus on recent upd
  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil...
  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC. NIH.
  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors.

Sources

Comparative

Comparative spectral analysis (IR and Mass Spec) of (3-(Isoquinolin-4-yl)phenyl)methanol analogues

Comparative Spectral Analysis (IR and Mass Spec) of (3-(Isoquinolin-4-yl)phenyl)methanol Analogues (3-(Isoquinolin-4-yl)phenyl)methanol[1] and its structural analogues represent a critical class of scaffolds in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Spectral Analysis (IR and Mass Spec) of (3-(Isoquinolin-4-yl)phenyl)methanol Analogues

(3-(Isoquinolin-4-yl)phenyl)methanol[1] and its structural analogues represent a critical class of scaffolds in medicinal chemistry, frequently investigated for their kinase inhibition and receptor modulation properties. During the drug development lifecycle, the precise structural elucidation of positional isomers (e.g., meta- vs. para-substitution) and halogenated derivatives is a paramount Quality Assurance (QA) requirement.

This guide provides an objective, data-driven comparison of three key analogues using High-Resolution Mass Spectrometry (HRMS) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Structural Overview of Compared Analogues

  • Analogue A (Base Compound) : (3-(Isoquinolin-4-yl)phenyl)methanol (Meta-isomer)

  • Analogue B (Positional Isomer) : (4-(Isoquinolin-4-yl)phenyl)methanol (Para-isomer)

  • Analogue C (Halogenated Derivative) : (3-(1-Chloroisoquinolin-4-yl)phenyl)methanol

Analytical Workflow

AnalyticalWorkflow Start Sample Preparation (1 mg/mL in MeOH) Split Aliquoting & Distribution Start->Split MS_Node ESI-QTOF HRMS (Positive Ion Mode) Split->MS_Node IR_Node ATR-FTIR Spectroscopy (4000-400 cm⁻¹) Split->IR_Node MS_Data Fragmentation Analysis (m/z, Neutral Losses) MS_Node->MS_Data IR_Data Vibrational Modes (Regiochemistry) IR_Node->IR_Data Elucidation Orthogonal Structural Elucidation & Isomer Differentiation MS_Data->Elucidation IR_Data->Elucidation

Analytical workflow for the spectral differentiation of isoquinoline analogues.

High-Resolution Mass Spectrometry (HRMS) Analysis

Experimental Protocol (ESI-QTOF):

  • Dilute synthesized samples to 1 µg/mL in a solution of HPLC-grade methanol containing 0.1% formic acid.

  • Inject 5 µL into a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Operate the instrument in positive Electrospray Ionization (ESI+) mode with a capillary voltage of 3.5 kV.

  • Acquire MS/MS spectra using collision-induced dissociation (CID) at normalized collision energies of 20-40 eV.

Causality & Self-Validation: Formic acid is explicitly added to the mobile phase to drive the protonation of the basic isoquinoline nitrogen, ensuring a robust [M+H]⁺ signal[2]. The QTOF analyzer is selected over a standard quadrupole because its sub-5 ppm mass accuracy creates a self-validating system: it prevents the misidentification of isobaric fragments by confirming exact elemental compositions.

Mechanistic Fragmentation Insights: The fragmentation of these analogues is governed by two distinct structural features:

  • The Benzyl Alcohol Moiety : The primary and most kinetically favorable fragmentation pathway is the neutral loss of water (-18.01 Da)[3]. This cleavage of the C-O bond yields a highly resonance-stabilized benzylic cation[4].

  • The Isoquinoline Ring : Isoquinoline alkaloids are highly stable and resist extensive fragmentation[2]. However, under higher CID energies, the ring undergoes a characteristic contraction resulting in the neutral loss of hydrogen cyanide (HCN, -27.01 Da)[2][5]. For Analogue C, the presence of the chlorine atom introduces an alternative secondary pathway: the loss of HCl (-35.98 Da).

Table 1: Comparative HRMS Data (Positive Mode)

CompoundFormulaExact Mass [M+H]⁺Base Peak (-H₂O)Secondary Fragments (m/z)
Analogue A (Meta)C₁₆H₁₃NO236.1072218.0966191.0857 (-HCN)
Analogue B (Para)C₁₆H₁₃NO236.1072218.0966191.0857 (-HCN)
Analogue C (Chloro)C₁₆H₁₂ClNO270.0682252.0576216.0809 (-HCl)

Note: HRMS alone cannot differentiate Analogue A and B due to their identical exact mass and highly similar fragmentation energetics. Orthogonal IR analysis is strictly required.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Experimental Protocol:

  • Ensure the diamond ATR crystal is clean and collect a background spectrum.

  • Place 2-5 mg of the neat solid sample directly onto the crystal and apply uniform pressure using the anvil.

  • Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio[6].

Causality & Self-Validation: ATR is strictly chosen over traditional KBr pelleting for this specific class of compounds. KBr is highly hygroscopic; any absorbed ambient moisture during sample prep produces a broad O-H stretching band that overlaps with and obscures the intrinsic benzylic O-H stretch of the sample. The ATR method provides a self-validating, moisture-independent measurement of the functional groups.

Mechanistic Vibrational Insights:

  • Isoquinoline Markers : The C=N stretching vibration of the isoquinoline ring is a reliable, rigid marker, consistently appearing at ~1625 cm⁻¹[6][7].

  • Regiochemical Differentiation : The critical diagnostic region for distinguishing the meta-isomer (Analogue A) from the para-isomer (Analogue B) lies in the C-H out-of-plane bending vibrations (900–650 cm⁻¹). Meta-substituted benzene rings yield two distinct bands (typically ~785 cm⁻¹ and ~695 cm⁻¹), whereas para-substituted rings yield a single, strong band at ~820 cm⁻¹[6].

  • Halogenation : Analogue C exhibits a distinct C-Cl stretching band in the lower frequency region (~750 cm⁻¹).

Table 2: Comparative ATR-FTIR Vibrational Modes (cm⁻¹)

CompoundO-H Stretch (Broad)C=N Stretch (Isoquinoline)Aromatic C=C StretchC-H Out-of-Plane BendingC-Cl Stretch
Analogue A (Meta)335016251580, 1495785, 695N/A
Analogue B (Para)334516251580, 1495820N/A
Analogue C (Chloro)335516101575, 1490785, 695750

Conclusion

A robust, self-validating analytical system requires orthogonal techniques. While HRMS provides definitive proof of elemental composition and confirms the presence of the benzylic alcohol via characteristic water loss[3][4], it fails to resolve positional isomers. ATR-FTIR bridges this gap, utilizing C-H out-of-plane bending modes to definitively assign regiochemistry[6], ensuring absolute structural confidence in drug development workflows.

References

  • Qing, Z., et al. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, Nature.[Link]

  • Kumbhar, A. "MASS SPECTROMETRY: Fragmentation Pattern of Alcohols." PDVP College. [Link]

  • "Fragmentation pattern of isoquinoline." ResearchGate. [Link]

  • "FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline." International Research Publication House.[Link]

  • "Ion abundance chronograms recorded for m/z 91... (Hydrogen/deuterium exchange in mass spectrometry)." ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-(Isoquinolin-4-yl)phenyl)methanol proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for (3-(Isoquinolin-4-yl)phenyl)methanol As a Senior Application Scientist, I recognize that the safe handling and disposal of novel chemical intermediates is as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Protocol for (3-(Isoquinolin-4-yl)phenyl)methanol

As a Senior Application Scientist, I recognize that the safe handling and disposal of novel chemical intermediates is as critical as their synthesis. (3-(Isoquinolin-4-yl)phenyl)methanol is a heterocyclic organic compound frequently utilized in medicinal chemistry and drug development [1]. Because comprehensive toxicological profiles are often pending for specialized research intermediates, laboratory personnel must adhere to the precautionary principle, treating the compound as a hazardous material.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of (3-(Isoquinolin-4-yl)phenyl)methanol, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and Occupational Safety and Health Administration (OSHA) standards [2, 3].

Hazard Assessment and Causality in Disposal

The core principle of chemical disposal is segregation based on chemical compatibility and physical state . (3-(Isoquinolin-4-yl)phenyl)methanol contains an isoquinoline ring (a weak base) and a benzyl alcohol moiety.

  • Causality: Mixing this compound with strong oxidizing agents in a waste stream can lead to exothermic oxidation of the alcohol group.

  • Causality: Disposing of it in aqueous acidic waste streams may lead to protonation of the isoquinoline nitrogen, altering its solubility and potentially causing unexpected precipitation in waste carboys, which complicates downstream incineration.

Therefore, the compound must be directed into strictly controlled organic waste streams.

Waste Segregation & Compatibility Matrix

To prevent adverse reactions in Satellite Accumulation Areas (SAAs), adhere to the following segregation logic.

Waste CategoryAppropriate for (3-(Isoquinolin-4-yl)phenyl)methanol?Rationale / Causality
Non-Halogenated Organic YES (if dissolved in solvents like EtOAc, MeOH, DMSO)Standard incineration pathway; optimal for stable organic compounds.
Halogenated Organic YES (if dissolved in DCM, Chloroform)Requires higher temperature incineration to prevent dioxin formation. Segregate from non-halogenated to reduce disposal costs.
Aqueous Waste NO Poor solubility; risk of precipitation and sludge formation in carboys.
Solid Hazardous Waste YES (for neat powder, contaminated PPE, vials)Must be collected in dedicated solid waste bins, double-bagged to prevent aerosolization of fine powders.
Acidic/Basic Waste NO Risk of acid-base reactions with the isoquinoline moiety.

Step-by-Step Disposal Methodology

The following protocols are designed for professional laboratory settings equipped with institutional Environmental Health and Safety (EHS) infrastructure.

Protocol A: Disposal of Neat Solid Waste and Contaminated Consumables
  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure work is conducted within a certified chemical fume hood to prevent inhalation of particulate matter.

  • Collection: Sweep up any residual solid (3-(Isoquinolin-4-yl)phenyl)methanol using a disposable anti-static spatula.

  • Containment: Transfer the solid waste, along with contaminated weigh boats, pipette tips, and empty primary vials, into a puncture-resistant, sealable plastic container or a heavy-duty transparent poly bag.

  • Secondary Containment: Place the primary bag into a designated "Solid Hazardous Waste" drum or bin. Causality: Double containment prevents environmental release if the primary barrier is compromised during transport.

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly write "(3-(Isoquinolin-4-yl)phenyl)methanol" and check the "Toxic" and "Irritant" hazard boxes. Never use abbreviations.

Protocol B: Disposal of Liquid Solutions (Reaction Mother Liquors)
  • Solvent Identification: Determine if the solvent carrying the compound is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, ethyl acetate).

  • Transfer: Using a closed-system funnel (to minimize VOC emissions), carefully pour the solution into the appropriate EHS-approved high-density polyethylene (HDPE) waste carboy.

  • Volume Control: Never fill the waste carboy beyond 80% capacity. Causality: Leaving a 20% headspace accommodates potential vapor pressure expansion due to ambient temperature fluctuations in the SAA.

  • Cap and Seal: Immediately cap the carboy tightly. Do not leave funnels resting in open waste containers, as this violates EPA emission standards [2].

  • Documentation: Log the addition of the chemical and the approximate volume on the carboy's attached inventory sheet.

Operational Workflow Visualization

The following diagram maps the decision tree for processing (3-(Isoquinolin-4-yl)phenyl)methanol waste from generation to final EHS handover.

G Start Waste Generation (3-(Isoquinolin-4-yl)phenyl)methanol Decision State of Waste? Start->Decision Solid Solid Waste (Powder/Contaminated Items) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Liquid Label Apply Hazardous Waste Label Solid->Label HalogenCheck Contains Halogens? Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste Stream HalogenCheck->NonHalo No Halo Halogenated Organic Waste Stream HalogenCheck->Halo Yes NonHalo->Label Halo->Label Storage Secondary Containment (SAA) Label->Storage EHSPickup EHS Collection & Incineration Storage->EHSPickup

Laboratory waste segregation and disposal workflow for (3-(Isoquinolin-4-yl)phenyl)methanol.

Spill Cleanup and Decontamination

In the event of an accidental spill of the solid powder or a concentrated solution:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Absorb (Liquid): If dissolved in solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like sawdust.

  • Dampen (Solid): If a dry powder spill occurs, gently mist the powder with water or a compatible solvent (like ethanol) to suppress dust generation before sweeping. Causality: Sweeping dry powder can aerosolize the compound, leading to inhalation exposure.

  • Collect: Scoop the absorbed material into a hazardous waste bag using non-sparking tools.

  • Decontaminate: Wash the spill surface with a detergent solution, followed by a water rinse, and dispose of the cleaning materials as solid hazardous waste.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at: [Link]

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